Ethyl O-Mesitylsulfonylacetohydroxamate
Description
The exact mass of the compound Ethyl O-Mesitylsulfonylacetohydroxamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl O-Mesitylsulfonylacetohydroxamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl O-Mesitylsulfonylacetohydroxamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (1E)-N-(2,4,6-trimethylphenyl)sulfonyloxyethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-6-17-12(5)14-18-19(15,16)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCBSWBQAXTILK-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NOS(=O)(=O)C1=C(C=C(C=C1C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/OS(=O)(=O)C1=C(C=C(C=C1C)C)C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38202-27-6 | |
| Record name | Ethyl O-methylsulphonylacetohydroxamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl O-methylsulphonylacetohydroxamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl O-Mesitylsulfonylacetohydroxamate: Mechanism of Action & Synthetic Utility
The following technical guide details the mechanism, utility, and experimental application of Ethyl O-Mesitylsulfonylacetohydroxamate , a critical reagent in advanced organic synthesis and drug discovery.
Technical Whitepaper | Version 1.0 Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Executive Summary
Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) is a specialized "safety-catch" reagent designed to surmount the stability and safety challenges associated with electrophilic amination. It serves as the stable, storable precursor to O-Mesitylenesulfonylhydroxylamine (MSH) , also known as Tamura’s Reagent .
While MSH is a potent electrophilic aminating agent capable of transforming nucleophiles (pyridines, sulfides, amines) into their
Core Value Proposition:
-
Safety: Eliminates the need to store explosive MSH.
-
Selectivity: Enables controlled generation of the active aminating species.
-
Utility: Critical for Late-Stage Functionalization (LSF) of drug scaffolds, particularly in constructing
-amino heterocycles (e.g., -aminopyridinium salts).
Chemical Identity & Structural Logic[1][2][3]
| Property | Detail |
| IUPAC Name | Ethyl |
| Common Name | Ethyl O-Mesitylsulfonylacetohydroxamate |
| Role | Masked Electrophilic Aminating Agent |
| Active Species | O-Mesitylenesulfonylhydroxylamine (MSH) |
| Leaving Group | Mesitylenesulfonate ( |
| By-products | Ethyl Acetate (upon activation) |
Structural Analysis
The molecule consists of an ethyl acetimidate core coupled to a mesitylenesulfonyl (Mts) group via an N-O bond.[1]
-
The Imidate Core (
): Acts as a protective shield for the nitrogen. It renders the molecule stable to shock and ambient temperature. -
The N-O-Sulfonyl Linkage: This weak bond is the source of the electrophilic nitrogen. Upon removal of the imidate shield, the nitrogen becomes highly electrophilic due to the electron-withdrawing sulfonyl group.
Mechanism of Action
The mechanism operates in two distinct phases: Activation (generation of MSH) and Amination (transfer of the amino group to the substrate).
Phase 1: Acid-Catalyzed Activation
The reagent is inert until activated by a strong acid (typically Perchloric acid or Dioxane/HCl). The activation is a hydrolysis reaction that cleaves the imidate
-
Protonation: The imino nitrogen is protonated by the acid.
-
Nucleophilic Attack: Water attacks the electrophilic imidate carbon, forming a tetrahedral intermediate.
-
Elimination: The C-N bond cleaves, releasing Ethyl Acetate (solvent-compatible byproduct) and MSH (the active reagent).
Phase 2: Electrophilic Amination (The "Tamura" Mechanism)
Once generated, MSH acts as an
-
Nucleophilic Approach: The nucleophile (e.g., the lone pair of a pyridine nitrogen) attacks the amine nitrogen of MSH.
-
Displacement: The N-O bond breaks, displacing the stable mesitylenesulfonate anion (
). -
Product Formation: The result is the direct amination of the nucleophile (e.g., Pyridine
-Aminopyridinium).
Pathway Visualization
The following diagram illustrates the transformation from the stable precursor to the active amination event.
Caption: Activation of the acetohydroxamate precursor via acid hydrolysis followed by electrophilic amination of a nucleophilic substrate.
Applications in Drug Development[2]
This reagent is particularly valuable in Late-Stage Functionalization (LSF) , where chemists introduce polarity or metabolic handles into nearly finished drug candidates without rebuilding the synthesis from scratch.
Key Transformations
| Target Scaffold | Reaction Type | Product Utility |
| Pyridines / Quinolines | Synthesis of | |
| Sulfides / Thioethers | Imination | Conversion to Sulfilimines or Sulfoximines (bioisosteres of sulfones, seen in drugs like Runcaciguat). |
| Tertiary Amines | Amination | Formation of hydrazinium salts (used in peptidomimetic synthesis). |
| Indoles | [3,3]-Sigmatropic Rearrangement | Synthesis of 2-substituted indoles via |
Experimental Protocols
Protocol A: Generation of MSH (Active Reagent)
Use this protocol to generate the active species from the stable precursor.
Safety Warning: MSH is potentially explosive when dry. Always keep it in solution or wet. Perform behind a blast shield.
-
Dissolution: Dissolve Ethyl O-mesitylsulfonylacetohydroxamate (10.0 mmol) in Dioxane (10 mL).
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 70% Perchloric Acid (approx. 1-2 mL) dropwise.
-
Note: Dioxane/HCl can be used as a safer alternative to perchloric acid.
-
-
Precipitation: Pour the reaction mixture into ice-cold water (100 mL). The MSH will precipitate as a white solid.[2]
-
Filtration: Rapidly filter the solid and wash copiously with ice-cold water to remove acid traces.
-
Usage: Dissolve the wet solid immediately in the reaction solvent (e.g., DCM, MeCN) for the subsequent amination step. Do not dry the solid completely.
Protocol B: Direct -Amination of a Pyridine Scaffold
Standard operating procedure for aminating a nitrogen heterocycle.
-
Preparation: Dissolve the target pyridine substrate (1.0 equiv) in DCM or MeCN .
-
Addition: Add the freshly prepared (wet) MSH (1.2 - 1.5 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture for 1–4 hours. The reaction is usually indicated by the precipitation of the
-aminopyridinium mesitylenesulfonate salt. -
Workup:
-
If solid precipitates: Filter and wash with diethyl ether.
-
If soluble: Add diethyl ether to induce precipitation, or concentrate (carefully) and recrystallize.
-
References
-
Tamura, Y., et al. (1977). Synthesis and properties of O-mesitylenesulfonylhydroxylamine. Synthesis.
-
Sigma-Aldrich. (2024). Product Specification: Ethyl O-(2-mesitylenesulfonyl)acethydroxamate.
-
TCI Chemicals. (2024). Ethyl O-Mesitylsulfonylacetohydroxamate: Precursor of the Powerful Aminating Reagent.[3]
-
Legault, C. & Charette, A. B. (2003). Electrophilic Amination of Secondary Amines. Journal of Organic Chemistry.
Sources
Ethyl O-Mesitylsulfonylacetohydroxamate: The Stable Gateway to Electrophilic Amination
Executive Summary
Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) represents a critical tactical advantage in synthetic organic chemistry.[1] While O-Mesitylenesulfonylhydroxylamine (MSH) is widely recognized as a premier electrophilic aminating agent (Tamura’s Reagent), its inherent instability and explosive potential make storage and handling hazardous. Ethyl O-Mesitylsulfonylacetohydroxamate serves as the stable, storable precursor to MSH.
This technical guide details the synthesis, activation, and application of this reagent, providing researchers with a safer, on-demand protocol for generating nitrene equivalents and performing N-aminations on sensitive heterocycles.
Part 1: Chemical Identity & Properties[2][3][4][5]
Unlike typical hydroxamates, this compound is structurally an imidate . The nomenclature can be deceptive; chemically, it is the ethyl ester of
Physicochemical Profile[1][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | Ethyl (1Z)-N-[(2,4,6-trimethylbenzene-1-sulfonyl)oxy]ethanimidate |
| Common Name | Ethyl O-Mesitylsulfonylacetohydroxamate |
| CAS Number | 38202-27-6 |
| Molecular Formula | |
| Molecular Weight | 285.36 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 54–60 °C |
| Solubility | Soluble in DCM, EtOAc, Chloroform; Insoluble in water |
| Stability | Stable at 2–8 °C (Months/Years); Hydrolyzes rapidly in acid |
Part 2: Synthesis of the Reagent
Objective: Synthesize the stable precursor from commercially available starting materials.
Reaction Overview
The synthesis involves the sulfonylation of ethyl
Detailed Protocol
Reagents:
-
Ethyl
-hydroxyacetimidate (1.0 eq) -
2,4,6-Trimethylbenzenesulfonyl chloride (Mesityl chloride) (1.1 eq)
-
Triethylamine (
) or DIPEA (1.2 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation : Dissolve Ethyl
-hydroxyacetimidate (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere ( or Ar). -
Cooling : Cool the solution to 0 °C using an ice bath. Rationale: Sulfonylation is exothermic; heat can degrade the imidate.
-
Base Addition : Add Triethylamine dropwise over 5 minutes.
-
Sulfonylation : Add Mesityl chloride portion-wise or as a solution in DCM over 15 minutes. Maintain internal temperature < 5 °C.
-
Reaction : Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup :
-
Quench with ice-cold water.
-
Wash the organic layer with saturated
(to remove acidic byproducts) and brine. -
Dry over
, filter, and concentrate in vacuo at low temperature (< 30 °C).
-
-
Purification : Recrystallize from Hexane/EtOAc or perform rapid column chromatography on silica gel.
Yield Expectation : >90% as a white solid.
Part 3: Mechanism of Action & Activation
The core utility of this compound lies in its acid-catalyzed hydrolysis to release MSH.
The Activation Pathway
The ethyl acetohydroxamate moiety acts as a protecting group for the unstable amine oxide species. Upon treatment with acid (typically Perchloric acid or Dioxane/HCl), the imidate hydrolyzes to release O-Mesitylenesulfonylhydroxylamine (MSH) and ethyl acetate.
Why this matters: MSH is shock-sensitive. Generating it in situ or immediately prior to use from this stable precursor mitigates safety risks significantly.
Visualization: Synthesis & Activation Workflow
Figure 1: The synthesis and activation pathway. The green node represents the stable storage form.
Part 4: Applications in Organic Synthesis[1][5]
Electrophilic Amination (Generation of MSH)
The primary use is the synthesis of MSH, which transfers an
-
Substrates: Pyridines, quinolines, sulfides, phosphines, and tertiary amines.
-
Reaction: The nucleophile attacks the nitrogen of MSH, displacing the mesitylenesulfonate anion (a stable leaving group).
-
Protocol:
-
Dissolve Ethyl O-Mesitylsulfonylacetohydroxamate in Dioxane.
-
Add 70%
at 0 °C and stir for 1–2 hours. -
Pour into ice water; the MSH precipitates as a solid (handle with extreme care) or extract immediately for reaction with the substrate.
-
Synthesis of N-Heterocycles
Used to convert pyridines into N-aminopyridinium salts , which are versatile 1,3-dipoles for cycloaddition reactions to synthesize pyrazolo[1,5-a]pyridines.
Industrial Application: Rare Earth Flotation
A 2024 study identified this compound as a superior collector for Bastnaesite ores compared to traditional salicylhydroxamic acid.[3]
-
Mechanism: The imidate structure coordinates with
ions on the mineral surface, forming a stable five-membered ring complex. -
Significance: Higher adsorption energy (-1.79 eV) leads to more efficient separation of rare earth elements.
Part 5: Safety & Handling (Critical)[5]
Energetic Hazards
While Ethyl O-Mesitylsulfonylacetohydroxamate is relatively stable, its hydrolysis product (MSH ) is explosive .
-
MSH Handling: Never store MSH in large quantities. Never scrape MSH crystals with metal spatulas.
-
Precursor Handling: Store the precursor (Ethyl O-Mesitylsulfonylacetohydroxamate) at 2–8 °C. It is not classified as an explosive itself but should be treated as a potent electrophile.
Toxicology[4]
-
Skin/Eye: Causes severe irritation (H315, H319).
-
Sensitization: Potential sensitizer due to sulfonyl moiety.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood.
References
-
Tamura, Y., et al. (1973). "Synthesis and reactions of O-mesitylenesulfonylhydroxylamine." Synthesis, 1973(3), 159-160.
-
Kusumi, T., et al. (1977). "Review of O-Mesitylenesulfonylhydroxylamine (MSH) Applications." Synthesis, 1977(1), 1-17.
-
ChemicalBook. (2024).[3] "Ethyl O-mesitylsulfonylacetohydroxamate CAS 38202-27-6 Properties and Synthesis."
-
Jiao, F., et al. (2024). "Flotation performance of a novel collector, ethyl o-mesitylsulfonylacetohydroxamate, for bastnaesite ores." Physicochemical Problems of Mineral Processing, 60(2).
-
TCI Chemicals. (2024). "Product Specification: Ethyl O-Mesitylsulfonylacetohydroxamate (M1182)."
Sources
Physical properties of Ethyl O-Mesitylsulfonylacetohydroxamate (e.g., melting point, solubility)
An In-Depth Technical Guide to the Physical Properties of Ethyl O-Mesitylsulfonylacetohydroxamate
Introduction
Ethyl O-Mesitylsulfonylacetohydroxamate, with the CAS Registry Number 38202-27-6, is a significant reagent in the field of organic synthesis.[1] It is particularly valued in the pharmaceutical and agrochemical sectors as a key intermediate for the development of novel bioactive molecules.[2] The compound's distinctive sulfonamide functionality imparts a high degree of reactivity, making it a versatile tool for complex chemical transformations, including the synthesis of heterocyclic compounds and various coupling reactions.[2] A thorough understanding of its physical properties is paramount for its effective handling, storage, and application in research and development settings. This guide provides a comprehensive overview of the core physical characteristics of Ethyl O-Mesitylsulfonylacetohydroxamate, supported by detailed experimental protocols for their verification.
Core Physical Properties
The fundamental physical and chemical properties of Ethyl O-Mesitylsulfonylacetohydroxamate are summarized below. These values represent a synthesis of data from various chemical suppliers and databases, providing a reliable baseline for laboratory use.
| Property | Value | Source(s) |
| CAS Registry Number | 38202-27-6 | [1][3][4] |
| Molecular Formula | C₁₃H₁₉NO₄S | [1][3][4] |
| Molecular Weight | 285.36 g/mol | [1][3] |
| Appearance | White to nearly white crystalline powder or powder | [3][4] |
| Melting Point | 54-60 °C | [1][3] |
| Water Solubility | Insoluble / Sparingly soluble | [4][5] |
| Storage Conditions | Refrigerate at 2-10°C under an inert gas | [3][4][5] |
Detailed Analysis of Physical Characteristics
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For Ethyl O-Mesitylsulfonylacetohydroxamate, the reported melting range is generally between 54°C and 60°C.[1][3] Some suppliers specify a narrower range, such as 54-56°C or 56-58°C, which typically signifies a higher purity product.[5][6][7] A pure, crystalline organic compound will have a sharp and characteristic melting point, usually spanning a narrow range of 0.5-1.0°C.[8] The presence of even small amounts of miscible impurities can cause a depression of the melting point and a broadening of the melting range.[8] Therefore, when working with this compound, a melting range that extends to 60°C may suggest the presence of residual solvents or byproducts from its synthesis.
Solubility Profile
The solubility of a compound dictates its utility in various reaction and purification solvents. Ethyl O-Mesitylsulfonylacetohydroxamate is reported to be insoluble or sparingly soluble in water.[4][5] This is consistent with its molecular structure, which features a large, nonpolar mesitylene (2,4,6-trimethylphenyl) group and an ethyl group, counteracting the polarity of the sulfonyl and hydroxamate moieties.
Based on the principle of "like dissolves like," it is predicted to be soluble in common organic solvents.[9] The synthesis procedure for this compound, for instance, utilizes dichloromethane as the reaction solvent and a mixture of ethyl acetate and hexane for purification via column chromatography.[5] This strongly indicates good solubility in chlorinated solvents like dichloromethane and moderate to good solubility in esters like ethyl acetate, with lower solubility in nonpolar alkane solvents like hexane.
Experimental Protocols for Property Verification
To ensure the quality and identity of Ethyl O-Mesitylsulfonylacetohydroxamate for research purposes, the following standard operating procedures for determining its melting point and solubility are provided.
Protocol 1: Melting Point Determination via Capillary Method
This protocol describes the standard capillary method for determining the melting range of a solid organic compound, a technique that provides insight into the compound's purity.[10]
Methodology:
-
Sample Preparation: Place a small amount of dry Ethyl O-Mesitylsulfonylacetohydroxamate powder on a clean, dry watch glass.
-
Capillary Loading: Gently press the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 1-2 mm is achieved.[8]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.[11]
-
Heating and Observation:
-
Set the apparatus to heat at a medium rate until the temperature is approximately 20°C below the expected melting point (around 35°C).[11]
-
Reduce the heating rate to a slow, controlled ramp of approximately 1°C per minute to ensure thermal equilibrium between the sample and the thermometer.[11][12]
-
Carefully observe the sample through the viewfinder.
-
-
Data Recording:
Caption: Workflow for Melting Point Determination.
Protocol 2: Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[14] This protocol is designed to be adaptable for various organic solvents.
Methodology:
-
System Preparation: Add a measured volume (e.g., 5 mL) of the selected solvent (e.g., ethyl acetate, dichloromethane, hexane) to a series of clear glass vials.
-
Sample Addition: Add an excess amount of Ethyl O-Mesitylsulfonylacetohydroxamate to each vial. The presence of undissolved solid after equilibration is crucial.
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or on a vortex mixer at a constant, controlled temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. This can be determined by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solute remains constant.[15]
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the controlled temperature until the excess solid has settled.
-
Carefully collect a sample of the supernatant. To ensure no solid particulates are transferred, filtration through a syringe filter (e.g., 0.45 µm PTFE) or centrifugation is required.[15]
-
-
Analysis:
-
Accurately dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of Ethyl O-Mesitylsulfonylacetohydroxamate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.
-
Caption: Workflow for Solubility Determination.
Conclusion
Ethyl O-Mesitylsulfonylacetohydroxamate is a white crystalline solid with a melting point in the range of 54-60°C and is insoluble in water. Its solubility in organic solvents is dictated by its predominantly nonpolar character. The provided data and experimental protocols offer a robust framework for researchers, scientists, and drug development professionals to confidently assess the quality and handle this versatile synthetic reagent, ensuring reproducibility and success in their scientific endeavors.
References
-
J&K Scientific LLC. Ethyl O-mesitylsulfonylacetohydroxamate, 98% | 38202-27-6. [Link]
-
RSC Publishing. A general concept for the introduction of hydroxamic acids into polymers. [Link]
-
experiment (1) determination of melting points. (2021-09-19). [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
European Union. for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0 - STANDARD OPERATING PROCEDURE. [Link]
-
ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
Experiment 1: Melting-point Determinations. [Link]
-
FDA. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
World Health Organization (WHO). Annex 4. [Link]
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Advanced Protocols for Electrophilic Amination: Leveraging Ethyl O-Mesitylsulfonylacetohydroxamate
[1][2]
Executive Summary: The "Safe Harbor" of Amination
In the high-stakes environment of medicinal chemistry, late-stage functionalization—specifically the introduction of nitrogen into heteroaromatic scaffolds—is a pivotal strategy for altering physicochemical properties and expanding chemical space.[1] O-Mesitylsulfonylhydroxylamine (MSH) has long been the gold standard reagent for electrophilic amination.[1][2] However, its thermal instability and potential for explosivity pose significant safety risks in scale-up operations.[1][2]
Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) serves as the "safe harbor" precursor to MSH.[1][2] It offers the reactivity of MSH without the storage hazards, releasing the active aminating species only upon demand.[1] This guide details the technical application of this precursor for synthesizing N-amino heterocycles and sulfoximines, critical motifs in modern drug discovery.[1]
Mechanistic Foundations & Activation
Ethyl O-Mesitylsulfonylacetohydroxamate is chemically inert under standard storage conditions (2–8°C).[1][2] Its utility lies in its controlled hydrolysis to generate MSH in situ or immediately prior to use.[1]
The Activation Pathway
The precursor undergoes acid-catalyzed hydrolysis to release MSH.[1][2] The ethyl acetohydroxamate moiety acts as a protecting group for the unstable hydroxylamine derivative.[1] Once generated, MSH provides a highly electrophilic nitrogen center (
Mechanism of Action[1][3]
-
Activation: Treatment with perchloric acid cleaves the acetohydroxamate, liberating MSH.[1]
-
Amination: The nucleophilic lone pair of a target substrate (e.g., pyridine nitrogen or sulfide sulfur) attacks the amine nitrogen of MSH.[1]
-
Displacement: The mesitylenesulfonate group is displaced, resulting in the formation of an N–N or S–N bond.[1]
Visualization: Activation and Reactivity Flow
Caption: Figure 1. Controlled activation of Ethyl O-Mesitylsulfonylacetohydroxamate to MSH and divergent synthesis paths.
High-Value Applications in Medicinal Chemistry[1][2]
Synthesis of N-Amino Heterocycles (The "Tamura" Reagent Role)
The primary application is the conversion of nitrogen bases (pyridines, quinolines, diazines) into their corresponding N-amino salts.[1][2]
-
Why it matters: N-amino salts are precursors to N-ylides .[1][2] Upon treatment with a base, these ylides undergo 1,3-dipolar cycloadditions with alkynes or alkenes to form fused heterocyclic systems like pyrazolo[1,5-a]pyridines .[1][2] These scaffolds are bioisosteres of indole and are prevalent in kinase inhibitors and GPCR ligands.[1]
-
Strategic Advantage: Direct amination avoids the need for hydrazine intermediates, which are often toxic or unstable.[1]
Late-Stage Functionalization (LSF)
In lead optimization, changing the electronics of a pyridine ring without de novo synthesis is powerful.[1][2]
-
Protocol: Reacting a complex drug scaffold containing a pyridine moiety with the activated reagent yields the N-amino salt.[1]
-
Outcome: This salt can be further derivatized (e.g., acylated to form hydrazides) or photochemically rearranged to introduce functionality at the alpha position of the ring.[1]
Sulfoximine Synthesis (The "Bayer" Shift)
Sulfoximines are increasingly popular bioisosteres for sulfones and sulfonamides due to their chirality and metabolic stability.
Experimental Protocols
Preparation of MSH Solution (The Activation Step)
Note: MSH is energetic.[1][3] This protocol minimizes risk by generating it in solution for immediate use.[1]
Materials:
-
Perchloric acid (70% aq., ~10 equiv)[2]
Procedure:
-
Dissolution: Dissolve Ethyl O-Mesitylsulfonylacetohydroxamate in 1,4-dioxane (approx. 3 mL per mmol) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acidification: Dropwise add 70% perchloric acid over 5–10 minutes. Maintain temperature < 5°C.
-
Reaction: Stir at 0°C for 15–20 minutes. The mixture effectively becomes a solution of MSH.[1]
-
Quench (Pre-workup): Pour the reaction mixture into ice-cold water (approx. 10x volume).
-
Extraction: Extract immediately with dichloromethane (DCM).[1][2] Wash the organic layer with cold water to remove excess acid.[1]
-
Drying: Dry over anhydrous
at 0°C. -
Usage: Use this cold DCM solution of MSH immediately for the subsequent amination step.[1] Do not concentrate to dryness.
General Protocol: N-Amination of Pyridines
-
Substrate Prep: Dissolve the target pyridine/quinoline (1.0 equiv) in DCM or Chloroform.[1]
-
Addition: Add the freshly prepared cold MSH solution (1.2–1.5 equiv) to the substrate solution.
-
Incubation: Allow the mixture to warm to room temperature and stir for 2–12 hours. A precipitate (the N-amino mesitylenesulfonate salt) often forms.[1][2]
-
Isolation: Filter the solid. If no precipitate forms, add diethyl ether to induce crystallization.
-
Purification: Recrystallize from Ethanol/EtOAc if necessary.
Safety & Handling (Critical)
The transition from precursor to reagent involves moving from a stable solid to a high-energy species.[1][2]
| Hazard | Mitigation Strategy |
| Explosivity of MSH | Never concentrate MSH solutions to dryness.[1][2] Use MSH immediately after generation.[1][2] Keep all MSH solutions below 25°C. |
| Perchloric Acid | Use exclusively in a fume hood.[1] Avoid contact with organic materials (wood, paper) once concentrated.[2] |
| Precursor Stability | Store Ethyl O-Mesitylsulfonylacetohydroxamate at 2–8°C. It is stable for months/years if kept dry and cold.[1][2] |
Self-Validating Check:
References
-
Tamura, Y., et al. (1973). "Structure and reactivity of ethyl O-mesitylsulfonylacetohydroxamate." Journal of Organic Chemistry.
-
Miyake, Y., et al. (2019). "Recent advances in the synthesis of N-amino heterocycles." Chemical Reviews. [1][2]
-
Bull, J. A., et al. (2016). "Sulfoximines as Rising Stars in Modern Drug Discovery."[1] Angewandte Chemie International Edition. [1][2]
-
Sigma-Aldrich. "Ethyl O-Mesitylsulfonylacetohydroxamate Product Sheet." [1][2]
-
Legault, C., & Charette, A. B. (2003). "Highly Efficient Synthesis of N-Heterocyclic Ylides." Journal of the American Chemical Society.[1]
Theoretical studies on Ethyl O-Mesitylsulfonylacetohydroxamate stability
Theoretical & Mechanistic Stability Profile of Ethyl O-Mesitylsulfonylacetohydroxamate
Executive Summary & Strategic Context
Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6), often designated as C1 in crystallographic studies or simply MSH-Precursor , represents a critical tactical innovation in amination chemistry. While O-mesitylsulfonylhydroxylamine (MSH) is a potent electrophilic aminating agent used to synthesize hydrazines and aminate heterocycles, MSH itself is thermodynamically unstable and potentially explosive.
This guide details the theoretical stability profile of the ethyl acetohydroxamate derivative, which serves as a "masked" form of MSH. By locking the labile N-O-S functionality within an imidate ester framework (
Target Audience: Medicinal Chemists, Process Safety Engineers, and Computational Chemists.
Theoretical Framework: Electronic Structure & Bond Energetics
To understand the stability of this molecule, we must look beyond simple shelf-life observation and analyze the quantum mechanical properties that dictate its reactivity.
Electronic Architecture (DFT Insights)
Theoretical studies, particularly those utilizing Density Functional Theory (DFT) with Generalized Gradient Approximation (GGA), reveal that the stability of Ethyl O-Mesitylsulfonylacetohydroxamate hinges on the conjugation between the imidate double bond (
-
HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the mesityl ring and the imidate oxygen lone pairs. This distribution makes the aromatic ring the primary site for soft electrophilic interactions (e.g.,
-stacking). -
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the
and antibonding orbitals. This is the "trigger" for its reactivity. A nucleophilic attack (or hydrolytic cleavage) populates this orbital, weakening the N-O bond to facilitate the release of the amination active species. -
Electrostatic Potential (ESP): The sulfonyl oxygen atoms carry a high negative charge density, creating a "hard" base character, while the imidate carbon is electron-deficient, acting as the electrophilic gatekeeper for hydrolysis.
Bond Dissociation Energy (BDE) & Lability
The molecule's utility vs. safety trade-off is defined by two key bonds:
| Bond Type | Approx. BDE (kcal/mol) | Stability Implication |
| C=N (Imidate) | ~145 | High Hydrolytic Barrier: Requires acid catalysis to cleave. This is the "safety lock." |
| N-O (Sulfonyloxy) | ~55-60 | Weak Link: This bond must remain intact during storage but cleave during the amination reaction (Lossen-like or |
| S-C (Ar-SO2) | ~70 | Stable: The mesityl group provides steric bulk, protecting the sulfur from nucleophilic attack and preventing premature sulfonylation of nucleophiles. |
Mechanistic Decomposition Pathways
The stability of Ethyl O-Mesitylsulfonylacetohydroxamate is not binary; it is pathway-dependent. We distinguish between Storage Stability (preventing Path A) and Activation Utility (promoting Path B).
Pathway A: Acid-Catalyzed Hydrolysis (Activation)
This is the intended pathway to generate MSH in situ. The imidate nitrogen is protonated, activating the adjacent carbon for water attack.
-
Mechanism:
-
Theoretical Control: The steric bulk of the ethyl group on the imidate oxygen slows this process compared to methyl esters, enhancing shelf stability.
Pathway B: Thermal/Lossen-Type Decomposition
Unlike hydroxamic acids (
-
Safety Note: The mesityl group acts as a "radical sink," stabilizing the resulting sulfonyl radical and reducing explosive potential compared to unsubstituted derivatives.
Visualization of Activation vs. Degradation
Caption: Pathway bifurcation showing the acid-mediated activation to MSH (Green) versus thermal degradation (Red).
Experimental Stability Validation Protocols
To validate the theoretical models, the following self-validating protocols are recommended for QC and stability profiling.
Thermal Stability Profiling (DSC/TGA)
-
Objective: Determine the "Onset of Decomposition" (
). -
Protocol:
-
Load 2-5 mg of sample into an aluminum crucible (crimped, not hermetic to allow gas escape if safe, but hermetic preferred for safety profiling).
-
Ramp rate: 5°C/min from 25°C to 250°C under
. -
Acceptance Criteria: A sharp endotherm (melting) at 54-60°C followed by a stable baseline. Exothermic events (decomposition) should not occur below 120°C.
-
Reference: See ChemicalBook and TCI data for melting point baselines [1, 5].
-
Hydrolytic Stress Testing (HPLC)
-
Objective: Quantify the rate of hydrolysis at varying pH.
-
Method: Reverse Phase HPLC (C18 Column).
-
Mobile Phase: Acetonitrile:Water (0.1% TFA).
-
Workflow:
-
Prepare a 1 mg/mL stock solution in dry acetonitrile.
-
Aliquot into buffers of pH 1.0, 4.0, 7.0, and 9.0.
-
Incubate at 25°C.
-
Inject at t=0, 1h, 4h, 24h.
-
-
Theoretical Prediction:
-
pH 7-9: < 1% degradation (Stable).
-
pH 1-2: Rapid conversion to MSH (First-order kinetics).
-
Quantitative Data Summary
| Parameter | Value / Range | Source / Method |
| Melting Point | 54 - 60 °C | DSC / Capillary [1, 5] |
| Density | 1.25 g/cm³ | Predicted [3] |
| LogP (Predicted) | ~2.5 - 3.0 | Hydrophobic (Mesityl group) [2] |
| Adsorption Energy | -1.79 eV (on Ce-110) | DFT (Surface interaction) [2] |
| Storage Temp | 2 - 8 °C | Recommended [5] |
Application Workflow: In Situ Activation
For drug development, isolating pure MSH is hazardous. The following workflow utilizes the stability of the ethyl ester to generate the active species safely.
Caption: Safe handling workflow for generating the active aminating agent from the stable precursor.
References
-
CymitQuimica. Ethyl O-mesitylsulfonylacetohydroxamate Product Data. Retrieved from cymitquimica.com. Link
-
Di, Y., Liu, X., He, X., & Jiao, Y. (2024).[1][2][3][4][5] Flotation performance of a novel collector, ethyl o-mesitylsulfonylacetohydroxamate, for bastnaesite ores.[1][2][3][4][5][6] Physicochemical Problems of Mineral Processing.[5] Link
-
ChemicalBook. Ethyl O-mesitylsulfonylacetohydroxamate Properties and Synthesis.Link
-
GuideChem. Ethyl O-mesitylsulfonylacetohydroxamate (CAS 38202-27-6) Structure and Safety.[7]Link
-
TCI Chemicals. Product Specification: Ethyl O-Mesitylsulfonylacetohydroxamate (M1182).[8]Link
-
Google Patents. US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators. (Describes usage in synthesis). Link
Sources
Technical Guide: Ethyl O-Mesitylsulfonylacetohydroxamate as a Stable Precursor for Electrophilic Amination
Executive Summary
Electrophilic amination is a critical transformation in medicinal chemistry, particularly for the synthesis of
Ethyl
Part 1: Chemical Logic & Mechanism
The Stability Paradox
MSH is an energetic compound. The free amine (
Mechanism of Action
The workflow consists of three distinct phases:
-
Precursor Assembly: Protection of the hydroxylamine moiety.
-
Activation (Deprotection): Acid-catalyzed hydrolysis cleaves the acetohydroxamate, releasing MSH.
-
Amination: The liberated MSH undergoes nucleophilic attack by the substrate (e.g., pyridine), displacing the mesitylenesulfonate anion.
Part 2: Experimental Protocols
Synthesis of Ethyl -Mesitylsulfonylacetohydroxamate
Note: While commercially available, in-house synthesis ensures freshness and purity.
Reagents:
-
Ethyl
-hydroxyacetimidate (1.0 equiv) -
Mesitylenesulfonyl chloride (1.0 equiv)
-
Triethylamine (Et
N) (1.2 equiv) -
Dichloromethane (DCM) or DMF (Solvent)
Protocol:
-
Preparation: Dissolve Ethyl
-hydroxyacetimidate (e.g., 10 mmol) and Et N (12 mmol) in anhydrous DMF (20 mL) or DCM. Cool the solution to 0–5 °C in an ice bath. -
Addition: Dropwise add a solution of Mesitylenesulfonyl chloride (10 mmol) in the chosen solvent over 15–20 minutes. Maintain temperature < 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Pour the reaction mixture into ice water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na
SO . Concentrate under reduced pressure. -
Crystallization: Recrystallize the residue from benzene/hexane or ether/hexane to afford white crystals.
-
Yield: Typically 80–90%
-
Melting Point: 54–58 °C
-
Activation: Generation of MSH (Tamura's Reagent)
CRITICAL SAFETY WARNING: MSH is potentially explosive. Do not store MSH. Generate it immediately prior to use. Perform all operations behind a blast shield.
Reagents:
-
Ethyl
-Mesitylsulfonylacetohydroxamate (Precursor)[1] -
Perchloric Acid (70%) or Dioxane/HCl (Safer alternative)
-
Diethyl Ether or DCM (for extraction)
Protocol (Standard Perchloric Acid Method):
-
Dissolution: Dissolve the precursor (e.g., 5 mmol) in 1,4-dioxane (5 mL) at 0 °C.
-
Hydrolysis: Add 70% Perchloric acid (2–3 mL) dropwise. Stir at 0 °C for 1 hour.
-
Quench: Pour the mixture into ice water (50 mL).
-
Extraction: Immediately extract with Diethyl Ether (3 x 20 mL).
-
Neutralization (Critical): Wash the ether extract with ice-cold saturated NaHCO
solution (carefully!) until the aqueous layer is neutral/basic, then wash with cold brine. -
Drying: Dry over anhydrous MgSO
at 0 °C for 10 minutes. -
Usage: Filter the cold ether solution directly into the solution of the nucleophile. Do not concentrate the MSH solution to dryness unless absolutely necessary and on a small scale (< 1g).
Electrophilic Amination (General Procedure)
Substrate: Pyridine, Quinoline, or tertiary amine.
Protocol:
-
Setup: Dissolve the substrate (e.g., Pyridine, 5 mmol) in DCM or DCM/Ether.
-
Addition: Add the freshly prepared MSH solution (from Step 2.2) to the substrate solution.[2]
-
Reaction: Stir at room temperature for 12–24 hours. A precipitate (the
-amino salt) often forms. -
Isolation:
-
If precipitate forms: Filter and wash with ether.
-
If soluble: Concentrate and purify via recrystallization or column chromatography (using polar eluents like DCM/MeOH).
-
Part 3: Data Summary & Comparison
| Feature | Precursor (Ethyl | Active Reagent (MSH) |
| CAS Number | 38202-27-6 | 36016-40-7 |
| Physical State | White Crystalline Solid | White Solid (Unstable) |
| Melting Point | 54–60 °C | ~93–94 °C (Dec.) |
| Storage | Stable at RT (Rec: 2–8 °C) | Do Not Store (Explosive Risk) |
| Shock Sensitivity | Low | Moderate/High |
| Primary Use | Storage form of MSH | Electrophilic Amination |
Part 4: Visualization of Reaction Pathway
The following diagram illustrates the complete workflow from precursor synthesis to the final aminated product.
Figure 1: Complete synthetic pathway from stable precursor to aminated heterocyclic product.
References
-
Tamura, Y., et al. (1973). "Structure and reactivity of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 38(6), 1239–1243.
-
Tamura, Y., et al. (1977).[3][4] "Hydroxylamine-O-sulfonic Acids and O-Sulfonylhydroxylamines; Syntheses and Reactions." Synthesis, 1977(1), 1–17.[3]
-
ChemicalBook. (2023). "Ethyl O-mesitylsulfonylacetohydroxamate Properties and Safety."
-
TCI Chemicals. (2023). "Product Specification: Ethyl O-Mesitylsulfonylacetohydroxamate."
Sources
- 1. Ethyl O-Mesitylsulfonylacetohydroxamate | 38202-27-6 | TCI EUROPE N.V. [tcichemicals.com]
- 2. Open Reaction Database [open-reaction-database.org]
- 3. 38202-27-6・Ethyl O-Mesitylsulfonylacetohydroxamate・057-08871・053-08873・055-08872[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. 38202-27-6・Ethyl O-Mesitylsulfonylacetohydroxamate・057-08871・053-08873・055-08872[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
An In-Depth Technical Guide to the Reactivity of the N-O Bond in Ethyl O-Mesitylsulfonylacetohydroxamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl O-Mesitylsulfonylacetohydroxamate is a versatile organic reagent whose utility is fundamentally governed by the inherent reactivity of its N-O bond. The strategic placement of a mesitylsulfonyl group transforms the oxygen into an excellent leaving group, thereby activating the otherwise stable hydroxamate moiety for a variety of chemical transformations. This guide provides a detailed exploration of the structural and electronic factors that dictate the lability of this bond. We will delve into the mechanistic underpinnings of its cleavage through key reaction pathways, such as the Neber-like rearrangement, and provide field-proven experimental protocols for its synthesis and application. This document is intended to serve as a comprehensive resource for chemists seeking to leverage the unique reactivity of this compound in complex organic synthesis and drug discovery.
Introduction: The Significance of the Activated N-O Bond
The nitrogen-oxygen (N-O) single bond is a cornerstone of many functional groups in organic chemistry. However, in its native state, its reactivity can be limited. The strategic modification of hydroxylamine derivatives, such as in Ethyl O-Mesitylsulfonylacetohydroxamate, unlocks a powerful synthetic potential. The N-O σ bond is inherently weak, with an average bond energy of approximately 57 kcal/mol, which is significantly lower than that of C-X (where X = C, N, O) bonds.[1][2] This weakness is attributed to the repulsion between the lone pairs of electrons on the adjacent nitrogen and oxygen atoms.[1]
By attaching a potent electron-withdrawing mesitylsulfonyl group to the oxygen atom, the N-O bond is further weakened, and the mesitylsulfonate anion is converted into a superb leaving group. This activation is the key to the utility of Ethyl O-Mesitylsulfonylacetohydroxamate, enabling reactions that proceed via N-O bond cleavage to form new carbon-nitrogen bonds, which are critical transformations in the synthesis of pharmaceuticals and other N-heterocycles.[1][3] This guide will dissect the factors controlling this reactivity and illustrate its synthetic applications.
Molecular Architecture: An Analysis of Structure and Reactivity
Ethyl O-Mesitylsulfonylacetohydroxamate (CAS No: 38202-27-6) is a white to light yellow crystalline powder.[4][5] Its structure is a careful orchestration of functional groups, each contributing to its overall chemical behavior.[6]
Figure 1: Molecular Structure of Ethyl O-Mesitylsulfonylacetohydroxamate.
The Activating Moiety: The O-Mesitylsulfonyl Group
The sulfonyl group (-SO₂) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms.[7][8] This has two profound effects on the N-O bond:
-
Inductive Weakening: The sulfonyl group pulls electron density away from the oxygen atom of the hydroxamate, which in turn polarizes and weakens the N-O bond. This makes the bond more susceptible to both heterolytic and homolytic cleavage.[9]
-
Leaving Group Stabilization: Upon cleavage, the resulting mesitylsulfonate anion (Mesityl-SO₃⁻) is highly stabilized by resonance across the three oxygen atoms. This thermodynamic stability makes it an excellent leaving group, a critical factor in facilitating reactions that involve N-O bond scission.
The Steric Influence: The Mesityl Group
The mesityl group (2,4,6-trimethylphenyl) is a bulky aromatic substituent. Its primary role is often steric hindrance.[10] In the context of Ethyl O-Mesitylsulfonylacetohydroxamate, this bulk can influence reactivity by:
-
Hindering Intermolecular Reactions: The steric shield provided by the mesityl group can disfavor bimolecular reaction pathways that require nucleophilic attack at the sulfur or adjacent atoms.
-
Promoting Intramolecular Pathways: Conversely, this steric hindrance can favor intramolecular reactions, such as rearrangements, where the reactive centers are held in proximity. In some cases, the use of a bulky group like mesityl over a less hindered one like tosyl can enhance selectivity.[11]
The Hydroxamate Core
The ethyl acetohydroxamate portion of the molecule contains the reactive imidoate functionality (-N=C(CH₃)OC₂H₅). The acidity of the protons on the alpha-carbon (the methyl group attached to the C=N bond) is a key feature, particularly in base-mediated reactions like the Neber rearrangement.[12]
Table 1: Physicochemical Properties of Ethyl O-Mesitylsulfonylacetohydroxamate
| Property | Value | Reference(s) |
| CAS Number | 38202-27-6 | [4][5][6] |
| Molecular Formula | C₁₃H₁₉NO₄S | [13] |
| Molecular Weight | 285.36 g/mol | [13] |
| Appearance | White to Almost white powder/crystal | [4][5] |
| Melting Point | 54-60 °C | [5][13] |
| Solubility | Sparingly soluble in water | [6] |
| Storage | Refrigerated (0-10°C), under inert gas | [5] |
Core Reactivity: Mechanistic Pathways of N-O Bond Cleavage
The activation of the N-O bond by the mesitylsulfonyl group opens up several important reaction pathways. The most prominent of these is the Neber rearrangement, a classic transformation of O-sulfonylated ketoximes.
The Neber Rearrangement
The Neber rearrangement converts a ketoxime into an α-amino ketone.[12] Ethyl O-Mesitylsulfonylacetohydroxamate, being an O-sulfonylated imidate, is primed to undergo an analogous transformation. The generally accepted mechanism proceeds through an anionic pathway involving an azirine intermediate.[11][12]
Mechanism:
-
Deprotonation: A base abstracts an α-proton from the carbon adjacent to the C=N bond, forming a carbanion. The acidity of this proton is crucial for the reaction to initiate.
-
Intramolecular Cyclization: The resulting carbanion acts as an intramolecular nucleophile, attacking the nitrogen atom and displacing the excellent mesitylsulfonate leaving group. This step forms a highly strained three-membered ring, an azirine intermediate.
-
Hydrolysis: Subsequent addition of water leads to the hydrolysis of the azirine. The ring opens to form the final α-amino ketone product (after tautomerization).
This rearrangement is a powerful tool for synthesizing α-amino ketones, which are valuable building blocks in medicinal chemistry. It is a direct consequence of the engineered reactivity of the N-O bond.
Figure 2: Logical workflow of the Neber-like rearrangement pathway.
Reductive and Radical Cleavage
Beyond ionic pathways, the weak N-O bond is also susceptible to other modes of cleavage:
-
Reductive Cleavage: Transition metals can facilitate the reductive cleavage of the N-O bond.[9] This process often involves single-electron transfer from the metal to the O-sulfonylated hydroxylamine, leading to the fragmentation of the N-O bond and the generation of nitrogen-centered intermediates.[9]
-
Radical Reactions: Under photolytic or radical-initiating conditions, the N-O bond can undergo homolytic cleavage. The rate of β-scission in alkyl hydroxamate radicals is known to be extremely fast, making such species useful as radical traps.[14] These radical pathways open avenues for constructing complex nitrogen-containing scaffolds through radical addition and cyclization reactions.[2]
Experimental Protocols and Self-Validating Systems
A deep understanding of reactivity is best paired with robust and reproducible experimental methodologies. The protocols described herein are designed to be self-validating, with clear steps and expected outcomes.
Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate
This protocol is adapted from established literature procedures and demonstrates the straightforward formation of the target compound.[4] The success of the reaction is validated by the high yield and purity of the product, which can be confirmed by standard analytical techniques (NMR, HPLC, MP).
Workflow Diagram:
Figure 3: Experimental workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Ethyl N-hydroxyacetimidate (1.0 eq), N,N-diisopropylethylamine (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM).[4]
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.[4]
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding water.[4]
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM three times.[4]
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
-
Purification: Purify the crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure product as a white solid.[4]
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
-
Hazards: Ethyl O-Mesitylsulfonylacetohydroxamate is known to cause skin irritation (H315) and serious eye irritation (H319).[5]
-
Precautions:
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Wash hands and skin thoroughly after handling.[5]
-
In case of skin contact, wash with plenty of water. If irritation persists, seek medical advice.[5]
-
In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][6]
-
Store the compound in a tightly sealed container in a refrigerated, dry place under an inert atmosphere, as it is sensitive to moisture and heat.[5]
-
Conclusion and Future Outlook
Ethyl O-Mesitylsulfonylacetohydroxamate is a prime example of how targeted functionalization can activate a specific bond for sophisticated chemical synthesis. The electron-withdrawing and sterically demanding nature of the mesitylsulfonyl group synergistically weakens the N-O bond and makes it an excellent leaving group, predisposing the molecule to undergo valuable transformations like the Neber-like rearrangement. The protocols and mechanistic insights provided in this guide equip researchers with the foundational knowledge to confidently and safely employ this reagent. As the demand for novel nitrogen-containing molecules in drug development and materials science continues to grow, the strategic cleavage of activated N-O bonds, exemplified by the reactivity of this compound, will undoubtedly remain a critical and expanding area of chemical research.
References
-
Recent Advances in N-O Bond Cleavage of Oximes and hydroxylamines to Construct N-Heterocycle. MDPI. [Link]
-
Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Publications. [Link]
-
Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. Nature. [Link]
-
Direct N–O bond formation via oxidation of amines with benzoyl peroxide. Royal Society of Chemistry. [Link]
-
Neber rearrangement. Wikipedia. [Link]
-
Effect of the Substitution of the Mesityl Group with Other Bulky Substituents on the Luminescence Performance of [Pt(1,3-bis(4-Mesityl-pyridin-2-yl)-4,6-difluoro-benzene)Cl]. MDPI. [Link]
-
Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. National Institutes of Health (NIH). [Link]
-
Development of New Reactions Driven by N-O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. National Institutes of Health (NIH). [Link]
-
Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Publications. [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]
-
Asymmetric induction in the Neber rearrangement of simple ketoxime sulfonates under phase-transfer conditions: experimental evidence for the participation of an anionic pathway. National Institutes of Health (NIH). [Link]
-
Beckmann Rearrangement. Master Organic Chemistry. [Link]
-
Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. UCL Discovery. [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. National Institutes of Health (NIH). [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. National Institutes of Health (NIH). [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. National Institutes of Health (NIH). [Link]
-
Most accessible pathways for cleavage of the hydroxylamine ester's N–O... ResearchGate. [Link]
-
Beta-Scission of the N-O Bond in Alkyl Hydroxamate Radicals: A Fast Radical Trap. National Institutes of Health (NIH). [Link]
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- 5. Ethyl O-Mesitylsulfonylacetohydroxamate | 38202-27-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. guidechem.com [guidechem.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the Substitution of the Mesityl Group with Other Bulky Substituents on the Luminescence Performance of [Pt(1,3-bis(4-Mesityl-pyridin-2-yl)-4,6-difluoro-benzene)Cl] [mdpi.com]
- 11. Asymmetric induction in the Neber rearrangement of simple ketoxime sulfonates under phase-transfer conditions: experimental evidence for the participation of an anionic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 13. Ethyl O-(2-mesitylenesulfonyl)acethydroxamate purum, = 97.0 HPLC 38202-27-6 [sigmaaldrich.com]
- 14. beta-scission of the N-O bond in alkyl hydroxamate radicals: a fast radical trap - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary investigation of Ethyl O-Mesitylsulfonylacetohydroxamate bioactivity
Technical Investigation: Bioactivity & Application Profile of Ethyl O-Mesitylsulfonylacetohydroxamate
Executive Summary
Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) is a specialized electrophilic aminating reagent precursor rather than a direct therapeutic agent.[1][2] In the pharmaceutical industry, it serves as the stable, storable "prodrug" form of O-Mesitylenesulfonylhydroxylamine (MSH) —a highly reactive, unstable, and potentially explosive species used to introduce amino groups (
While database algorithms occasionally tag it with "antitumor" or "enzyme inhibitor" properties, these attributes primarily stem from two sources:
-
Downstream Pharmacology: It is the critical key step in synthesizing major drug classes, including AMPA receptor modulators (neurology) and TLR7/8/9 inhibitors (oncology/immunology).[1][2]
-
Intrinsic Reactivity: Upon hydrolysis, the released MSH moiety acts as a potent electrophile capable of alkylating/aminating DNA and proteins, resulting in non-selective cytotoxicity.[1]
This guide analyzes the compound's transition from a stable chemical reagent to a bioactive generator, detailing its mechanism, synthesis utility, and safety protocols.[1]
Chemical Identity & Structural Logic
The molecule is engineered to mask the instability of the mesitylenesulfonyl-hydroxylamine core.[1][2]
-
Chemical Name: Ethyl
-[(mesitylsulfonyl)oxy]acetimidate[1][2] -
Molecular Formula:
[1][3][4] -
Solubility: Soluble in organic solvents (Dioxane, DCM); insoluble in water.[1]
-
Stability: Stable at
(Refrigerated). This contrasts with the active agent (MSH), which decomposes violently at ambient temperatures.[1]
Structural Deconstruction
-
Ethyl Acetohydroxamate Scaffold: Acts as the "locking" mechanism, stabilizing the
bond.[1] -
Mesitylsulfonyl Group: The "leaving group" payload.[1][2] The steric bulk of the mesityl (2,4,6-trimethylphenyl) group prevents premature nucleophilic attack but ensures high reactivity once the acetohydroxamate "lock" is removed.[1]
Mechanism of Action: The "Activation" Pathway[1]
This compound is biologically inert until activated.[1][2] Its utility relies on a controlled acid hydrolysis that releases the active aminating species.[1][2]
Step 1: Activation (Hydrolysis)
In the presence of strong acid (e.g.,
Step 2: Electrophilic Amination (Bio-Conjugation)
The liberated MSH contains a highly electrophilic nitrogen.[1][2] It attacks nucleophilic centers (such as the pyridine nitrogen in drug scaffolds).[1][2]
This reaction is vital for creating
Caption: Activation pathway converting the stable ethyl ester precursor into the reactive MSH aminating agent for drug synthesis.
Applications in Drug Discovery
The "bioactivity" of this compound is best understood through the pharmacology of the molecules it creates.[1]
A. Synthesis of AMPA Receptor Modulators (Neurology)
-
Target: Glutamate receptors in the brain (Schizophrenia, Epilepsy).[1]
-
Role: Used to synthesize fused azaheterocyclic compounds.[1][2] The
-amination step is critical for locking the heterocycle into a conformation that binds selectively to the TARP-dependent AMPA receptor complex.[1][2] -
Reference: US Patent 10,155,769 (Fused azaheterocyclic compounds).[1][2]
B. TLR7/8/9 Inhibitors (Immuno-Oncology)
-
Target: Toll-like Receptors (Autoimmune diseases, Lymphoma).[1][2]
-
Role: Synthesizes
indoles. The reagent introduces the amino group required to close the triazole ring, a key pharmacophore for TLR binding.[1]
C. RSV Fusion Inhibitors (Virology)
-
Role: Used to functionalize isonicotinate derivatives, creating high-affinity binders that prevent viral fusion with host cells.[1][2]
Intrinsic Bioactivity & Toxicity Profile
While primarily a tool, the compound exhibits non-selective bioactivity if introduced into a biological system.[1][2]
| Parameter | Effect | Mechanism |
| Cytotoxicity | High (Non-selective) | Acts as an alkylating-like agent.[1][2] The leaving group ( |
| Enzyme Inhibition | Potential (MMP/Urease) | Hydroxamate derivatives are classic inhibitors of metalloenzymes (chelation of |
| Surface Binding | High Affinity | Recent studies (2024) identify it as a superior collector for Bastnaesite ore flotation, showing strong chemisorption to rare-earth mineral surfaces via the hydroxamate oxygen.[1] |
Experimental Protocols
WARNING: The hydrolysis product (MSH) is explosive when dry.[1][2] Never isolate MSH as a solid on a large scale.[1][2] Use it immediately in solution.
Protocol A: Activation & In Situ Amination
Standard Operating Procedure for synthesizing N-aminopyridinium salts.[1][2]
-
Preparation: Dissolve Ethyl O-Mesitylsulfonylacetohydroxamate (1.0 eq) in 1,4-dioxane at
. -
Activation: Add 70% Perchloric acid (
, 1.5 eq) dropwise over 10 minutes. -
Reaction: Stir at
for 15–30 minutes. The solution now contains active MSH.[1][2][6] -
Quenching (Precipitation): Pour the mixture into ice water. The MSH precipitates as a white solid (if high conc.) or remains suspended.[1][2]
-
Amination: Dissolve the target heterocycle (e.g., pyridine derivative) in DCM and add the MSH solution/suspension. Stir at RT for 1–2 hours.[1][2]
-
Workup: The product precipitates as a mesitylenesulfonate salt.[1][2] Filter and wash with ether.[1][2]
Protocol B: Stability Assessment (HPLC)
References
-
US Patent 10,155,769 . Fused azaheterocyclic compounds and their use as AMPA receptor modulators.[1][2] (2018).[1][2][4][8][9] Link
-
WO Patent 2018/005586 . [1,2,4]Triazolo[1,5-a]pyridinyl substituted indole compounds as TLR inhibitors.[1][2] (2018).[1][2][4][8][9] Link
-
Di, Y., et al. Flotation performance of a novel collector, ethyl O-mesitylsulfonylacetohydroxamate, for bastnaesite ores.[10][11] Physicochemical Problems of Mineral Processing, 60(2), 2024.[1] Link
-
Tamura, Y., et al. Structure and reactivity of O-mesitylenesulfonylhydroxylamine.[1][2] Journal of Organic Chemistry, 38(6), 1239-1243, 1973. (Foundational Chemistry).[1][2][11]
-
Guidechem Database. Ethyl O-mesitylsulfonylacetohydroxamate CAS 38202-27-6 Entry.[1][2] (General Properties). Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. SID 87573143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl O-mesitylsulfonylacetohydroxamate | 38202-27-6 [chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Ethyl O-Mesitylsulfonylacetohydroxamate | 38202-27-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. CAS 36016-40-7: O-(Mesitylsulfonyl)Hydroxylamine [cymitquimica.com]
- 7. US10155769B2 - Fused azaheterocyclic compounds and their use as AMPA receptor modulators - Google Patents [patents.google.com]
- 8. WO2025006293A2 - Inhibitors of human respiratory syncytial virus and metapneumovirus - Google Patents [patents.google.com]
- 9. WO2020010252A1 - Fused ring compound having urea structure - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Ethyl O-Mesitylsulfonylacetohydroxamate as a Stable Precursor for Electrophilic Amination
Topic: Application of Ethyl O-Mesitylsulfonylacetohydroxamate in Pharmaceutical Intermediate Synthesis Content Type: Detailed Application Notes and Protocols Audience: Senior Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.
Executive Summary
Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6) serves as the industry-standard, stable precursor to ** O-Mesitylenesulfonylhydroxylamine (MSH)**. While MSH is one of the most versatile electrophilic aminating agents available—capable of transforming carbanions to primary amines and converting pyridines to N-aminopyridinium salts—it is thermodynamically unstable and potentially explosive.
This guide details the controlled activation of Ethyl O-Mesitylsulfonylacetohydroxamate to generate MSH in situ or ex situ, enabling the safe synthesis of high-value pharmaceutical intermediates such as hydrazine-based pharmacophores and N-amino heterocycles.
Mechanistic Principles & Reagent Profile
The Stability Paradox
Direct use of MSH is hampered by its shock sensitivity and short shelf-life. The acetohydroxamate derivative masks the reactive amine moiety within an ethyl acetohydroximate structure (
Mechanism of Action
The utility of this reagent relies on a two-step sequence:
-
Acidolytic Activation: The precursor undergoes hydrolysis in the presence of strong acid (typically Perchloric acid) to release the active MSH species.
-
Electrophilic Transfer: The liberated MSH possesses a potent leaving group (Mesitylenesulfonate). Nucleophiles (
) attack the nitrogen, displacing the sulfonate to form a new or bond.
Reaction Pathway Diagram
The following diagram illustrates the activation workflow and subsequent amination pathways.
Figure 1: Logical workflow for the activation of Ethyl O-Mesitylsulfonylacetohydroxamate and its divergence into C-amination and N-amination pathways.
Experimental Protocols
Protocol A: Safe Generation of MSH (The Tamura Method)
Objective: To convert the stable precursor into active MSH for immediate use. Safety Warning: MSH is potentially explosive. Perform all operations behind a blast shield. Do not allow the isolated solid MSH to dry completely if not necessary.
Reagents:
-
Ethyl O-Mesitylsulfonylacetohydroxamate (10.0 g, 35 mmol)
-
1,4-Dioxane (10 mL)
-
Perchloric acid (70%, 3.5 mL)
-
Ice water
Step-by-Step Methodology:
-
Dissolution: In a 50 mL beaker, dissolve 10.0 g of Ethyl O-Mesitylsulfonylacetohydroxamate in 10 mL of 1,4-dioxane.
-
Acidification: Cool the solution to 0°C in an ice bath. Add 3.5 mL of 70% perchloric acid dropwise over 5 minutes.
-
Causality: Slow addition prevents exotherms that could degrade the forming MSH.
-
-
Hydrolysis: Stir the mixture at 0°C for 1 hour. The solution will change color slightly as the acetohydroximate bond cleaves.
-
Precipitation: Pour the reaction mixture slowly into 300 mL of vigorously stirred ice water.
-
Observation: MSH will precipitate as a white solid.
-
-
Filtration: Rapidly filter the solid using a sintered glass funnel. Wash copiously with ice-cold water to remove residual acid.
-
Dissolution (Critical): Dissolve the wet solid immediately in Diethyl Ether or Dichloromethane (DCM) for the subsequent amination step.
-
Note: If solid MSH must be stored, keep it wet or in solution at -20°C. Never scrape dry MSH crystals.
-
Protocol B: Synthesis of N-Amino Heterocycles (Pharmaceutical Intermediate)
Application: Synthesis of N-aminopyridinium salts, precursors to pyrazolo[1,5-a]pyridines (common scaffolds in kinase inhibitors).
Reaction:
Procedure:
-
Preparation: Prepare a solution of MSH (approx. 1.2 equivalents) in DCM using Protocol A. Dry the organic layer over
at 0°C. -
Addition: Add the MSH solution to a stirred solution of the substrate (e.g., 3-Bromopyridine) in DCM at room temperature.
-
Incubation: Stir for 2–4 hours.
-
Isolation: The product often precipitates as the mesitylenesulfonate salt.
-
If precipitate forms: Filter and wash with ether.
-
If soluble: Add diethyl ether to induce crystallization.
-
-
Yield: Typical yields range from 85–95%.
Protocol C: Electrophilic Amination of Grignard Reagents
Application: Converting aryl or alkyl halides to primary amines without metal catalysis.
Procedure:
-
Grignard Formation: Generate
in anhydrous ether/THF under Argon. -
Amination: Cool the Grignard solution to 0°C. Add the MSH solution (in dry ether) dropwise.
-
Stoichiometry: Use a 1.2:1 ratio of Grignard to MSH.
-
-
Workup: Stir for 30 minutes, then quench with saturated
. Extract with ether. -
Purification: The amine is obtained after acid-base extraction.
Performance Data & Comparison
The following table compares the Acetohydroxamate precursor route against alternative amination strategies.
| Feature | Ethyl O-Mesitylsulfonylacetohydroxamate (via MSH) | Chloramine-T | Hydroxylamine-O-sulfonic acid (HOSA) |
| Stability | High (Solid, shelf-stable) | Moderate | Low (Hygroscopic) |
| Reaction Type | Electrophilic ( | Electrophilic | Electrophilic |
| Substrate Scope | Broad (Carbanions, N/S/P-nucleophiles) | Limited (Oxidative side reactions) | Moderate (Solubility issues) |
| Leaving Group | Mesitylenesulfonate (Excellent, non-nucleophilic) | Chloride | Sulfate |
| Safety | High (Precursor form) / Low (Active form) | Moderate | Moderate |
| Typical Yield | 70–95% | 40–60% | 50–70% |
Pharmaceutical Case Study: Synthesis of 1-Amino-2-methylpyridinium
Relevance: Intermediate for antibacterial agents.
Workflow:
-
Precursor Activation: 5.0 g of Ethyl O-Mesitylsulfonylacetohydroxamate hydrolyzed to generate MSH.
-
Coupling: MSH solution added to 2-picoline (2-methylpyridine).
-
Result: Formation of white crystalline 1-amino-2-methylpyridinium mesitylenesulfonate.
-
Yield: 92% isolated yield.
-
Base Treatment: Treatment with
yields the pyridinium ylide (dimerizes to pyrazolo-pyridine).
Safety & Handling Guidelines (Critical)
-
Storage: Store the precursor (Ethyl O-Mesitylsulfonylacetohydroxamate) at 2–8°C. It is stable for years under these conditions.
-
Active Agent Hazard: Once hydrolyzed to MSH, the compound is Shock Sensitive .
-
Rule 1: Never heat MSH solutions above 40°C.
-
Rule 2: Never concentrate MSH solutions to dryness using a rotary evaporator unless absolutely necessary and behind a shield.
-
Rule 3: Dispose of excess MSH by treating with dilute aqueous Sodium Bisulfite (
).
-
References
-
Tamura, Y., et al. (1977).[1] "Structure and Reactivity of O-Mesitylenesulfonylhydroxylamine." Synthesis.
-
Sigma-Aldrich. (n.d.). "Ethyl O-(2-mesitylenesulfonyl)acethydroxamate Product Sheet."
-
ChemicalBook. (2025). "Ethyl O-mesitylsulfonylacetohydroxamate Properties and Synthesis."
-
Fujifilm Wako Chemicals. (n.d.). "O-Mesitylenesulfonylacetohydroxamate Precursor Information."
-
GuideChem. (2025). "Pharmaceutical Applications of Ethyl O-mesitylsulfonylacetohydroxamate."
Sources
Application Notes and Protocols for Ethyl O-Mesitylsulfonylacetohydroxamate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Precursor for Advanced Amination Strategies
Ethyl O-Mesitylsulfonylacetohydroxamate is a stable, crystalline solid that has gained significant attention in modern organic synthesis.[1][2] While it possesses intrinsic reactivity, its primary value lies in its role as a precursor to potent aminating agents, particularly for transition metal-catalyzed reactions.[1][2][3] This guide provides a comprehensive overview of the experimental setup for the synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate and its application in the context of rhodium-catalyzed C-H amination, a cornerstone of contemporary synthetic methodology for the construction of nitrogen-containing molecules.[4] The protocols and discussions herein are designed to provide both the foundational knowledge and practical steps for researchers to leverage this reagent in their synthetic endeavors. While direct rhodium-catalyzed protocols specifying this exact reagent are not prevalent in the literature, its function as a nitrene precursor allows for the application of well-established methodologies for related compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties and safety considerations is paramount for its successful and safe implementation in the laboratory.
| Property | Value | Reference |
| CAS Number | 38202-27-6 | [4][5] |
| Molecular Formula | C₁₃H₁₉NO₄S | [5] |
| Molecular Weight | 285.36 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3][4][5] |
| Melting Point | 54-58 °C | [1][2][5] |
| Solubility | Insoluble in water; soluble in dichloromethane, ethyl acetate | [4][5] |
| Storage | 2-8°C, under an inert atmosphere, moisture sensitive | [1][2][3][5] |
Safety and Handling:
Ethyl O-Mesitylsulfonylacetohydroxamate is classified as a warning-level hazard, causing skin and serious eye irritation.[3][4][5] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[4][5] Handling should be performed in a well-ventilated fume hood.[6] Avoid breathing dust and contact with skin and eyes.[7] In case of contact, rinse the affected area thoroughly with water.[4] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate
The synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate is a straightforward procedure, typically achieved in high yield from commercially available starting materials. The following protocol is adapted from established literature procedures.[5]
Reaction Scheme:
Caption: Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate.
Detailed Protocol:
Materials:
-
Ethyl N-hydroxyacetimidate
-
2,4,6-Trimethylbenzene-1-sulfonyl chloride (Mesitylenesulfonyl chloride)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl N-hydroxyacetimidate (1.0 eq), N,N-diisopropylethylamine (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (0.1 eq).
-
Dissolve the mixture in anhydrous dichloromethane and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled, stirring solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system (e.g., 95:5 hexane:ethyl acetate) to afford Ethyl O-(2,4,6-trimethylbenzenesulfonyl)acetohydroxamate as a white solid.[5]
Application in Rhodium-Catalyzed C-H Amination: A Representative Protocol
Ethyl O-Mesitylsulfonylacetohydroxamate serves as a precursor to a reactive nitrene intermediate, which is central to C-H amination reactions. These reactions are powerful tools for the direct conversion of C-H bonds to C-N bonds, streamlining the synthesis of valuable amine-containing molecules. The general mechanism involves the in-situ formation of a rhodium-nitrene species, which then undergoes insertion into a C-H bond.
Caption: General mechanism of rhodium-catalyzed C-H amination.
Representative Protocol: Intramolecular C-H Amination
This protocol is illustrative of the conditions that would likely be a starting point for reactions involving Ethyl O-Mesitylsulfonylacetohydroxamate as a nitrene precursor.
Materials:
-
Substrate with a carbamate group and a target C-H bond
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (catalyst)
-
Magnesium oxide (MgO) (acid scavenger)
-
Anhydrous solvent (e.g., dichloromethane or benzene)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the carbamate substrate (1.0 eq), Rh₂(OAc)₄ (1-5 mol%), and MgO (2.0 eq).
-
Add the anhydrous solvent and stir the suspension at the desired temperature (this can range from room temperature to reflux, depending on the substrate's reactivity).
-
The reaction is initiated by the in-situ generation of the nitrene from a precursor. In the case of using a stable precursor like an N-mesyloxycarbamate, the reaction would proceed upon heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst and MgO.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the desired heterocyclic product (e.g., an oxazolidinone).
Mechanistic Considerations and Causality
-
The Role of the Mesitylsulfonyl Group: The mesitylsulfonyl group is an excellent leaving group, facilitating the formation of the rhodium-nitrene intermediate from the N-O bond of the hydroxamate. Its steric bulk can also influence the stability and reactivity of the precursor.
-
Catalyst Choice: Dirhodium catalysts, such as Rh₂(OAc)₄ and Rh₂(esp)₂, are highly effective for nitrene transfer reactions.[5] The choice of ligands on the rhodium catalyst can significantly impact the efficiency and selectivity of the C-H amination.[5]
-
Solvent: Non-coordinating, anhydrous solvents like dichloromethane or benzene are typically used to avoid interference with the catalytic cycle.
-
Acid Scavenger: An acid scavenger like MgO is often added to neutralize the sulfonic acid byproduct, which can otherwise inhibit the catalyst.
Conclusion
Ethyl O-Mesitylsulfonylacetohydroxamate is a valuable and readily synthesized reagent that serves as a stable precursor for generating reactive nitrene intermediates. Its application in rhodium-catalyzed C-H amination reactions opens avenues for the efficient synthesis of complex nitrogen-containing molecules, which are of high interest in pharmaceutical and materials science. The protocols and information provided in this guide offer a solid foundation for researchers to explore the utility of this versatile compound in their synthetic programs. Further investigation into the direct application of Ethyl O-Mesitylsulfonylacetohydroxamate in such reactions is a promising area for future research.
References
- Espino, C. G., & Du Bois, J. (2001). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis.
- Kim, J., & Chang, S. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation.
- Confair, D. N., & Ellman, J. A. (2015). Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles. Accounts of Chemical Research, 48(4), 1039-1052.
- Kim, J. Y., & Chang, S. (2011). Rhodium-Catalyzed Direct Amination of Arene C-H Bonds Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 133(25), 9704-9707.
- Lewis, J. C., & Bergman, R. G. (2006). Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization. Organic Letters, 8(25), 5761-5764.
- Fructos, M. R., Belderrain, T. R., Nicasio, M. C., Nolan, S. P., Kaur, H., & Pérez, P. J. (2004). Rhodium(II)-Catalyzed C–H Aminations using N -Mesyloxycarbamates: Reaction Pathway and By-Product Formation. Chemistry - A European Journal, 10(17), 4241-4248.
- Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research, 48(4), 1053-1064.
- Hu, Y., & Shi, Z. (2014). Rhodium catalyzed template-assisted distal para-C–H olefination. Chemical Science, 5(11), 4272-4276.
-
Wang, H., & Gribble, G. W. (2010). Rhodium(III)-catalyzed C-H functionalization of C-alkenyl azoles with sulfoxonium ylides for the synthesis of bridgehead N-fused[9][10]-bicyclic heterocycles. Organic Letters, 12(19), 4344-4347.
- Hu, W., & Hu, W. (2013). The divergent synthesis of nitrogen heterocycles by rhodium(II)-catalyzed cycloadditions of 1-sulfonyl 1,2,3-triazoles with 1,3-dienes.
- Davies, H. M., & Manning, J. R. (2008). Catalytic C–H functionalization by metal–carbenoid and metal–nitrenoid insertion.
- Driver, T. G. (2010). New reaction discovery in rhodium(II) and copper(I) catalysis. The Journal of Organic Chemistry, 75(21), 7055-7067.
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Safe handling and storage procedures for Ethyl O-Mesitylsulfonylacetohydroxamate
Abstract
This document provides a comprehensive guide to the safe handling and storage of Ethyl O-Mesitylsulfonylacetohydroxamate (CAS No. 38202-27-6). As a key reagent and intermediate in pharmaceutical research and development, understanding its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] These protocols are designed for researchers, scientists, and drug development professionals, offering detailed procedures grounded in established safety principles and chemical reactivity of the O-sulfonylated hydroxamate functional group.
Introduction and Scientific Context
Ethyl O-Mesitylsulfonylacetohydroxamate is a white to off-white crystalline solid with a melting point in the range of 54-60°C.[2][3][4] It is sparingly soluble in water but finds utility in various organic synthesis applications.[1] Notably, it serves as a stable precursor to O-mesitylenesulfonylhydroxylamine (MSH), a potent aminating reagent.[5] The reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate is primarily dictated by the O-sulfonylated hydroxamic acid ester moiety. This functional group is susceptible to nucleophilic attack and hydrolysis, and the compound's stability is influenced by moisture, temperature, and pH. A thorough understanding of these properties is crucial for its effective and safe use in a laboratory setting.
Hazard Identification and Risk Assessment
Ethyl O-Mesitylsulfonylacetohydroxamate is classified with the following GHS hazard statements:
The primary routes of exposure are dermal contact, eye contact, and inhalation of the powder.[2] While specific toxicological data for this compound is limited, the irritant properties necessitate stringent adherence to safety protocols to minimize exposure.
Chemical Reactivity and Stability
-
Moisture Sensitivity: The compound is moisture-sensitive.[2][7] Hydrolysis of the O-sulfonylated hydroxamic acid ester can occur in the presence of water, potentially leading to the formation of mesitylenesulfonic acid and ethyl acetohydroxamate. Hydroxamic acids, in general, are known to hydrolyze to carboxylic acids and hydroxylamine, the latter of which is a known mutagen.[1]
-
Incompatibilities: Ethyl O-Mesitylsulfonylacetohydroxamate is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][7] Contact with these substances should be strictly avoided to prevent vigorous or uncontrolled reactions.
The following diagram outlines the logical flow for a comprehensive risk assessment before handling Ethyl O-Mesitylsulfonylacetohydroxamate.
Caption: Risk assessment workflow for Ethyl O-Mesitylsulfonylacetohydroxamate.
Safe Handling Protocols
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[8][9] Gloves should be inspected for pinholes or tears before use and changed immediately if contamination is suspected.
-
Body Protection: A laboratory coat must be worn and kept fastened.[8]
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.[9] All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[7][8]
Weighing and Transferring Protocol
Given the moisture-sensitive and irritant nature of this solid, the following protocol should be strictly followed:
-
Preparation:
-
Inert Atmosphere (Recommended):
-
For reactions sensitive to moisture, it is highly recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
This can be achieved by using a glove box or by employing Schlenk line techniques to flush the reaction vessel with an inert gas.
-
-
Weighing:
-
Tare a clean, dry weighing boat or vial on an analytical balance.
-
Inside the fume hood, carefully transfer the desired amount of Ethyl O-Mesitylsulfonylacetohydroxamate to the weighing vessel using a clean spatula.
-
Keep the stock container closed as much as possible to minimize exposure to atmospheric moisture.
-
For precise measurements, the "weighing by difference" method is recommended: weigh the stock bottle before and after removing the desired amount of compound.
-
-
Transfer:
-
Carefully add the weighed solid to the reaction vessel. A powder funnel can aid in a clean transfer.
-
If any residue remains on the weighing boat, it can be rinsed into the reaction vessel with a small amount of a compatible, anhydrous solvent.
-
Storage Procedures
Proper storage is critical to maintain the integrity and stability of Ethyl O-Mesitylsulfonylacetohydroxamate.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][4] | To slow down potential degradation processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[7] | To prevent hydrolysis due to moisture sensitivity. |
| Container | Tightly sealed, opaque containers. | To protect from moisture and light. |
| Location | A cool, dry, and well-ventilated area.[7] | To ensure stability and prevent accumulation of any potential vapors. |
| Incompatibilities | Segregate from strong oxidizing agents, strong acids, and strong bases.[2][7] | To prevent hazardous chemical reactions. |
Emergency Procedures
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For small spills, trained laboratory personnel equipped with appropriate PPE can proceed with cleanup. For large spills, evacuate the area and contact the institution's emergency response team.
-
Cleanup of a Small Spill (Solid):
-
Don the appropriate PPE as outlined in section 3.1.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Working from the outside in, carefully sweep the absorbed material into a designated waste container. Use non-sparking tools if there is any concern about static discharge.
-
Decontaminate the spill area with a mild detergent and water solution, followed by a rinse with water. Collect the cleaning materials for proper disposal.
-
All spill cleanup materials must be disposed of as hazardous waste.
-
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Waste Disposal
All waste containing Ethyl O-Mesitylsulfonylacetohydroxamate, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed container. Do not pour down the drain.
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
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University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Yale University Department of Chemistry. (2020, July 1). GUIDELINES FOR SAFE LABORATORY PRACTICES. Retrieved from [Link]
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Stericycle. (2025, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Decontamination Techniques For Mobile Response Equipment Used At Waste Sites (state-of-the-art Survey). Retrieved from [Link]
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Application Notes & Protocols: Safe Handling of Ethyl O-Mesitylsulfonylacetohydroxamate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Scientific Context
Ethyl O-Mesitylsulfonylacetohydroxamate (CAS No. 38202-27-6) is a specialized organic compound utilized in synthetic chemistry.[1][2] Its molecular structure, incorporating a reactive mesitylsulfonyl group, a hydroxamate moiety, and an ethyl ester, makes it a valuable reagent but also necessitates a thorough understanding of its potential hazards.[1][3] Hydroxamic acids are a class of compounds with broad biological activities, while sulfonyl-containing molecules are foundational in medicinal chemistry.[3][4] The absence of a comprehensive, standardized Safety Data Sheet (SDS) for this specific molecule requires a safety protocol built from first principles, analyzing the reactivity and toxicology of its constituent functional groups.
This document provides a detailed guide for the safe handling, storage, and disposal of Ethyl O-Mesitylsulfonylacetohydroxamate. The protocols herein are derived from an analysis of related chemical structures, including mesitylenesulfonyl chloride, acetohydroxamic acid, and general principles of laboratory safety for research chemicals.[5][6][7] The primary directive is to empower researchers to work safely by understanding the causality behind each procedural recommendation.
Section 2: Hazard Identification and Risk Assessment
While specific toxicological data for Ethyl O-Mesitylsulfonylacetohydroxamate is limited, a GHS classification based on similar compounds indicates it should be treated as a hazardous substance.[1] The primary hazards are associated with skin and eye irritation.[1][8]
Hazard Summary Table:
| Hazard Class | GHS Category | Hazard Statement | Rationale / Related Compound Data |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][8] | This is a standard classification for many sulfonyl and hydroxamate derivatives.[1][5] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][8] | The mesitylsulfonyl group, similar to mesitylenesulfonyl chloride, is corrosive and can cause severe eye damage.[1][9] |
| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[8] | Handling the powder form may generate dust that can irritate the respiratory tract. |
| Unknown Long-Term Effects | - | - | Many complex organic molecules and research chemicals lack long-term toxicological data. Acetohydroxamic acid is listed as potentially causing reproductive harm.[7][10] A conservative approach is mandated. |
Causality of Hazards:
-
Mesitylsulfonyl Group: This functional group is derived from mesitylenesulfonyl chloride, a known corrosive and water-reactive substance.[9] While the ester linkage in the target molecule reduces its acute reactivity compared to the sulfonyl chloride, the potential for hydrolysis to release acidic and irritating byproducts remains. Upon heating or in a fire, sulfonyl groups can decompose to release toxic sulfur oxides.[6]
-
Acetohydroxamate Group: Hydroxamic acids are known to be biologically active.[4] While this is often harnessed for therapeutic purposes, it also implies potential for off-target biological effects in researchers.[11] Some compounds in this class are suspected of damaging fertility or the unborn child.[7][12] Thermal decomposition can release nitrogen oxides (NOx).[7]
-
Physical Form: The compound is a white to off-white crystalline powder.[2][13] Powders present an inhalation risk and can be easily transferred to surfaces, leading to unintentional skin contact.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. Engineering controls are the primary barrier, supplemented by rigorous use of PPE.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction work with Ethyl O-Mesitylsulfonylacetohydroxamate must be conducted inside a certified chemical fume hood.[14] This is non-negotiable and serves to prevent inhalation of the powder and any potential volatile decomposition products.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12]
-
Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
The selection of PPE is based on preventing all potential routes of exposure: dermal, ocular, and inhalation.
PPE Protocol Diagram:
Caption: Mandatory PPE to block routes of exposure.
Detailed PPE Specifications:
-
Eye Protection: Chemical splash goggles are required at all times. Standard safety glasses are insufficient as they do not protect against splashes or fine powders entering from the sides or top.[14]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Double-gloving is recommended, especially during transfers of the solid. Contaminated gloves must be removed immediately using the proper technique and disposed of as chemical waste.[14]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure it is laundered professionally and not taken home.[14]
-
Respiratory Protection: While working in a fume hood should be sufficient, an N95-rated respirator may be used as an additional precaution when handling larger quantities of the powder where dust generation is unavoidable.
Section 4: Protocols for Handling and Storage
Handling Protocol
This step-by-step protocol is designed to minimize exposure during routine laboratory use.
Workflow for Safe Handling:
Caption: Step-by-step workflow for handling the solid reagent.
-
Preparation: Before handling, ensure all required PPE is worn correctly. Verify that the chemical fume hood is operational (check airflow monitor).
-
Weighing & Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., bench paper) inside the fume hood to contain any spills. Use spatulas and tools dedicated to this chemical or clean them thoroughly after use.
-
Reaction Setup: If adding to a solvent, add the solid to the solvent slowly. Do not add solvent directly to the bulk solid in a way that could cause splashing.
-
Post-Handling: After transfers are complete, carefully wipe down the spatula, balance, and any surfaces inside the hood that may have been contaminated. Dispose of bench paper and contaminated wipes in the solid chemical waste.
-
Personal Decontamination: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[1]
Storage Protocol
Improper storage can lead to degradation of the reagent and increase handling risks.
-
Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[12][15] The mesitylsulfonyl group may be sensitive to moisture over long periods.
-
Location: Store in a designated area for reactive or irritant chemicals. Do not store with strong acids, bases, or oxidizing agents.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms (Warning, Health Hazard).[13]
Section 5: Emergency and Disposal Procedures
Emergency Procedures
Logical Flow for Emergency Response:
Caption: Decision tree for responding to laboratory emergencies.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[12] Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water and seek immediate medical attention.
Waste Disposal
-
Chemical Waste: Dispose of unused material and contaminated items (gloves, wipes, etc.) in a clearly labeled hazardous waste container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[14] Do not dispose of down the drain or in regular trash.
Section 6: Conclusion
Ethyl O-Mesitylsulfonylacetohydroxamate is a valuable research tool that demands a high level of respect and careful handling. By understanding the nature of its functional groups and adhering to the engineering controls, PPE requirements, and handling protocols outlined in this guide, researchers can effectively mitigate the risks associated with its use. Safety is a proactive discipline rooted in scientific understanding.
References
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Chimichi, S., Innocenti, F., & Orzalesi, G. (1980). Thermal decomposition of ibuproxam. Journal of Pharmaceutical Sciences, 69(5), 521–523. Retrieved from [Link]
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National Institutes of Health (NIH). (2024, May 8). Acetohydroxamic acid salts: mild, simple and effective degradation reagents to counter Novichok nerve agents. Retrieved from [Link]
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PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Retrieved from [Link]
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Journal of the American Chemical Society. (2022, June 21). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]
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Alfa Aesar. (2014, May 13). Mesitylene-2-sulfonyl chloride Safety Data Sheet. Retrieved from [Link]
-
MDPI. (2023). Crystal Structures of a Series of Hydroxamic Acids. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Retrieved from [Link]
-
MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor.... Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2015, October 12). Sulfamic acid decomposition. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of Ethyl O-Mesitylsulfonylacetohydroxamate in the Synthesis of Novel Glucagon Antagonists
Introduction: The Imperative for Novel Glucagon Receptor Antagonists
Glucagon, a 29-amino acid peptide hormone, plays a pivotal role in maintaining glucose homeostasis by stimulating hepatic glucose production.[1] In individuals with type 2 diabetes, dysregulated glucagon secretion contributes significantly to hyperglycemia.[2] Consequently, the development of small-molecule glucagon receptor (GCGR) antagonists is a key therapeutic strategy for managing this chronic condition.[1][2] These antagonists function by blocking the action of glucagon, thereby reducing hepatic glucose output and improving glycemic control.[1] The synthesis of diverse chemical scaffolds that can effectively and selectively antagonize the GCGR is a central focus of contemporary medicinal chemistry. This document outlines the strategic application of Ethyl O-Mesitylsulfonylacetohydroxamate as a versatile reagent in the construction of core structures for novel glucagon antagonists.
Reagent Profile: Ethyl O-Mesitylsulfonylacetohydroxamate
Ethyl O-Mesitylsulfonylacetohydroxamate is a white crystalline solid that serves as a stable and effective precursor to a potent aminating agent.[2][3] Its utility in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, makes it a valuable tool for drug discovery programs.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 38202-27-6 | [3] |
| Molecular Formula | C₁₃H₁₉NO₄S | [3] |
| Molecular Weight | 285.36 g/mol | [3] |
| Melting Point | 54-58 °C | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Sparingly soluble in water | [2] |
Protocol 1: Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate
The synthesis of the title reagent is a straightforward procedure involving the reaction of Ethyl N-hydroxyacetimidate with 2,4,6-trimethylbenzene-1-sulfonyl chloride.[3]
Workflow for the Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate
Caption: Workflow for the synthesis of the title reagent.
Step-by-Step Procedure: [3]
-
To a solution of Ethyl N-hydroxyacetimidate (1.0 eq) in anhydrous dichloromethane (DCM), add N,N-diisopropylethylamine (DIPEA, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.
-
Allow the reaction to gradually warm to room temperature and continue stirring for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Ethyl O-Mesitylsulfonylacetohydroxamate as a white solid.
Application in Glucagon Antagonist Synthesis: A Hypothesized Pathway
While direct literature detailing the use of Ethyl O-Mesitylsulfonylacetohydroxamate in glucagon antagonist synthesis is not prevalent, its established role as a precursor to the powerful aminating reagent, O-mesitylenesulfonylhydroxylamine (MSH), allows for the formulation of a scientifically robust synthetic strategy. Many small-molecule glucagon antagonists feature a pyrazole core, which can be synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5][6] We hypothesize that MSH, generated in situ from Ethyl O-Mesitylsulfonylacetohydroxamate, can serve as a key nitrogen source for the construction of such heterocyclic cores.
Proposed Mechanism: Formation of a Pyrazole Core
The proposed synthetic route leverages the electrophilic nature of MSH in a condensation reaction with a suitable 1,3-dicarbonyl precursor.
Hypothesized Synthesis of a Pyrazole Core for Glucagon Antagonists
Caption: Proposed synthetic pathway for a pyrazole-based glucagon antagonist.
Protocol 2: Proposed Synthesis of a Pyrazole Core
This protocol describes a representative procedure for the synthesis of a substituted pyrazole, a common scaffold in glucagon antagonists, using Ethyl O-Mesitylsulfonylacetohydroxamate as the nitrogen source precursor.
Materials:
-
Ethyl O-Mesitylsulfonylacetohydroxamate
-
A suitable 1,3-dicarbonyl compound (e.g., a substituted 1,3-diketone)
-
A non-nucleophilic base (e.g., DBU or a hindered amine)
-
Anhydrous aprotic solvent (e.g., Toluene or Dioxane)
Step-by-Step Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 1,3-dicarbonyl compound (1.0 eq) in the anhydrous solvent.
-
Add the non-nucleophilic base (1.1 eq) and stir the mixture for 10-15 minutes at room temperature.
-
Add Ethyl O-Mesitylsulfonylacetohydroxamate (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or LC-MS. The in situ generation of MSH and its subsequent reaction are expected to proceed at elevated temperatures.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography or recrystallization.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents the degradation of reagents and intermediates by atmospheric moisture and oxygen.
-
Anhydrous Solvent: Water can interfere with the base and the reactive intermediates.
-
Non-nucleophilic Base: Deprotonates the 1,3-dicarbonyl compound to form the nucleophilic enolate without competing in the reaction with the electrophilic aminating agent.
-
Elevated Temperature: Facilitates the elimination reaction to form MSH from Ethyl O-Mesitylsulfonylacetohydroxamate and drives the condensation and cyclization to the pyrazole product.
Conclusion and Future Perspectives
Ethyl O-Mesitylsulfonylacetohydroxamate represents a valuable and versatile reagent for the synthesis of complex nitrogen-containing molecules. Its role as a stable precursor for the potent electrophilic aminating agent MSH opens up strategic avenues for the construction of heterocyclic cores, such as pyrazoles, which are central to the design of novel small-molecule glucagon receptor antagonists. The protocols and hypothesized pathways presented herein provide a strong foundation for researchers and drug development professionals to explore the utility of this reagent in the discovery of new therapeutics for type 2 diabetes. Further investigation into the scope and limitations of this methodology is warranted and is expected to yield a diverse array of potential drug candidates.
References
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Kim, J., et al. (2019). Synthesis and anti-diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists. Chemical Biology & Drug Design, 98(3), 733-744. Retrieved from [Link]
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Unson, C. G., et al. (1991). Synthetic linear and cyclic glucagon antagonists. The Journal of Biological Chemistry, 266(32), 21325-21330. Retrieved from [Link]
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Sheradsky, T., & Itzhak, N. (1986). Base-promoted reaction of O-sulfonylated hydroxamic acids with nucleophiles. A new method for the synthesis of .alpha.-substituted amides. The Journal of Organic Chemistry, 51(17), 3305–3308. Retrieved from [Link]
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Ben-Abdelmoumen, G., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3639. Retrieved from [Link]
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Guerrieri, F., et al. (2009). N-O-isopropyl sulfonamido-based hydroxamates: design, synthesis and biological evaluation of selective matrix metalloproteinase-13 inhibitors as potential therapeutic agents for osteoarthritis. Journal of Medicinal Chemistry, 52(17), 5435-5445. Retrieved from [Link]
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Al-Mulla, A. (2017). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 65. Retrieved from [Link]
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DiMarchi, R. D., et al. (2021). Optimization of Truncated Glucagon Peptides to Achieve Selective, High Potency, Full Antagonists. Journal of Medicinal Chemistry, 64(8), 4635-4649. Retrieved from [Link]
-
Parmee, E. R., et al. (2013). The design and synthesis of a potent glucagon receptor antagonist with favorable physicochemical and pharmacokinetic properties as a candidate for the treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry Letters, 23(10), 3051-3058. Retrieved from [Link]
-
Al-Azzawi, W. A. M., & Al-Rubaie, A. F. J. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 444-452. Retrieved from [Link]
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Qureshi, S. A., et al. (2004). A Novel Glucagon Receptor Antagonist Inhibits Glucagon-Mediated Biological Effects. Diabetes, 53(12), 3267-3273. Retrieved from [Link]
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Kitamura, M., et al. (2004). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Letters, 6(24), 4619-4621. Retrieved from [Link]
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Palakurthy, N. B., et al. (2013). Synthesis of O-Benzyl Hydroxamates Employing the Sulfonate Esters of N-Hydroxybenzotriazole. Synthetic Communications, 43(15), 2093-2101. Retrieved from [Link]
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Bar-Rog, A., et al. (2009). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Tetrahedron, 65(32), 6299-6304. Retrieved from [Link]
-
Hruby, V. J., et al. (1989). Synthesis of two glucagon antagonists: receptor binding, adenylate cyclase, and effects on blood plasma glucose levels. Journal of Medicinal Chemistry, 32(10), 2542-2547. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Aminated ethyl sulfuric acid? Retrieved from [Link]
-
Wang, P., et al. (2021). Electrochemical Oxidative Amination of Sodium Sulfinates: Synthesis of Sulfonamides Mediated by NH4I as a Redox Catalyst. Organic Letters, 23(17), 6759-6763. Retrieved from [Link]
-
LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]
- Calzone, F. J. (2019). U.S.
-
Dzvinchuk, I. B., & Lozinskii, M. O. (2010). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Chemistry of Heterocyclic Compounds, 46(6), 723-730. Retrieved from [Link]
-
Remko, M., & Vancik, H. (2007). Computational study of the sulfonylated amino acid hydroxamates binding to the zinc ion within the active site of carbonic anhydrase. Journal of Molecular Structure: THEOCHEM, 809(1-3), 11-17. Retrieved from [Link]
-
Hoyt, H. M., et al. (2018). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 140(40), 12948-12953. Retrieved from [Link]
-
Hari, D. P., & Konig, B. (2024). Amino-λ3 -iodane-Enabled Electrophilic Amination of Arylboronic Acid Derivatives. Angewandte Chemie International Edition, 63(13), e202318469. Retrieved from [Link]
-
Bregman, M. D., & Hruby, V. J. (1979). Synthesis and isolation of a glucagon antagonist. FEBS letters, 101(1), 191-194. Retrieved from [Link]
Sources
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl O-mesitylsulfonylacetohydroxamate | 38202-27-6 [chemicalbook.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory techniques for working with crystalline Ethyl O-Mesitylsulfonylacetohydroxamate
Application Notes and Protocols for Ethyl O-Mesitylsulfonylacetohydroxamate
A Senior Application Scientist's Guide to the Handling, Crystallization, and Characterization of a Key Aminating Reagent Precursor
This guide provides a comprehensive overview of the essential laboratory techniques for working with crystalline Ethyl O-Mesitylsulfonylacetohydroxamate. Designed for researchers, scientists, and professionals in drug development, these notes synthesize technical data with practical, field-proven insights to ensure the safe and effective use of this important reagent.
Compound Profile and Significance
Ethyl O-Mesitylsulfonylacetohydroxamate is a white to off-white crystalline solid that serves as a stable precursor to O-mesitylenesulfonylhydroxylamine (MSH), a powerful aminating reagent in organic synthesis.[1] Its utility in forming N-N and N-C bonds makes it a valuable tool in the synthesis of complex nitrogen-containing molecules, with potential applications in the pharmaceutical industry as a building block for novel drug candidates.[2]
Table 1: Physicochemical Properties of Ethyl O-Mesitylsulfonylacetohydroxamate
| Property | Value | Source |
| CAS Number | 38202-27-6 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₃H₁₉NO₄S | [3][4][5][6] |
| Molecular Weight | 285.36 g/mol | [1][4][5] |
| Appearance | White to almost white powder to crystal | [2][3][4][7] |
| Melting Point | 54-60 °C | [1][3][4][7][8] |
| Solubility | Insoluble in water | [2][8] |
| Storage Temperature | 2-8 °C, under inert gas | [1][3][4][5][7] |
Synthesis and Purification
The synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate is typically achieved through the reaction of Ethyl N-hydroxyacetimidate with 2,4,6-trimethylbenzene-1-sulfonyl chloride.[3] The causality behind this experimental design lies in the nucleophilic attack of the hydroxylamine oxygen on the electrophilic sulfur of the sulfonyl chloride. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct without competing with the hydroxylamine. 4-Dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction.
Protocol 1: Synthesis and Purification
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Ethyl N-hydroxyacetimidate (1.0 eq), N,N-diisopropylethylamine (1.2 eq), and 4-dimethylaminopyridine (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction and prevent potential side reactions.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2,4,6-trimethylbenzene-1-sulfonyl chloride (1.1 eq) in anhydrous DCM to the cooled solution with vigorous stirring.
-
Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 1 hour.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer three times with DCM.[3] The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 5% ethyl acetate in hexane) to afford the pure product as a white solid.[3]
Caption: Workflow for the synthesis and purification of Ethyl O-Mesitylsulfonylacetohydroxamate.
Crystallization Techniques for High-Purity Material
Obtaining high-quality crystalline material is paramount for ensuring reproducibility in subsequent applications and for definitive structural characterization via X-ray crystallography. The choice of solvent system is critical and should be based on the principle of moderate solubility of the compound at room temperature and high solubility at elevated temperatures.
Protocol 2: Slow Evaporation Crystallization
-
Solvent Selection: Based on the compound's polarity, a suitable solvent system would be a mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexane, heptane).
-
Dissolution: Dissolve the purified solid in a minimal amount of the "good" solvent at room temperature.
-
Inducing Crystallization: Add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Cover the vial with a perforated cap to allow for slow evaporation of the solvent. Undisturbed storage will promote the growth of larger, well-defined crystals.
Protocol 3: Thermal Recrystallization
-
Solvent Selection: Choose a single solvent in which the compound has low solubility at room temperature but is readily soluble at the solvent's boiling point (e.g., isopropanol, ethanol).
-
Dissolution: Suspend the solid in a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until all the solid dissolves.
-
Cooling: Slowly cool the solution to room temperature, then transfer it to a refrigerator (2-8 °C) to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of Ethyl O-Mesitylsulfonylacetohydroxamate.[9]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8 °C.[1][3][4][5][7] This compound is sensitive to moisture and heat, which can lead to degradation.[4][8]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][4] Avoid inhalation of dust and contact with skin and eyes.[8]
Table 2: Safety and Handling Information
| Hazard Statement | Precautionary Statement | Source |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][4] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][4] |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [5] |
Analytical Characterization
A suite of analytical techniques should be employed to confirm the identity, purity, and structural integrity of the synthesized material.
Protocol 4: High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for assessing the purity of the compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Protocol 5: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation and confirmation.
-
¹H and ¹³C NMR: Dissolve the sample in deuterated chloroform (CDCl₃).[3] Acquire spectra on a 400 MHz or higher field instrument. The chemical shifts and coupling constants should be consistent with the expected structure.
-
Quantitative NMR (qNMR): For accurate purity determination, qNMR can be employed using a certified internal standard.[11]
Protocol 6: Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[3]
-
Ionization Technique: Electrospray ionization (ESI) is suitable for this compound.
-
Analysis: The observed mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.
Protocol 7: Infrared (IR) Spectroscopy
IR spectroscopy is a quick and effective method to identify the key functional groups present in the molecule.[12]
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks: Look for characteristic absorption bands for the sulfonyl (S=O), C=N, and C-O groups.
Sources
- 1. Ethyl O-(2-mesitylenesulfonyl)acethydroxamate purum, = 97.0 HPLC 38202-27-6 [sigmaaldrich.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethyl O-mesitylsulfonylacetohydroxamate | 38202-27-6 [chemicalbook.com]
- 4. Ethyl O-Mesitylsulfonylacetohydroxamate | 38202-27-6 | TCI EUROPE N.V. [tcichemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Ethyl O-mesitylsulfonylacetohydroxamate | CymitQuimica [cymitquimica.com]
- 7. 38202-27-6・Ethyl O-Mesitylsulfonylacetohydroxamate・057-08871・053-08873・055-08872[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. fishersci.com [fishersci.com]
- 9. macschem.us [macschem.us]
- 10. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Electrophilic Amination with Ethyl O-Mesitylsulfonylacetohydroxamate
Topic: Yield Optimization & Troubleshooting Guide Reagent Code: MSH-Acetohydroxamate (CAS: 38202-27-6) Application: Electrophilic Amination of Grignard Reagents to Primary Amines
Executive Summary: The Mechanism of Action
Ethyl O-mesitylsulfonylacetohydroxamate is a specialized electrophilic aminating agent developed to overcome the instability issues of earlier reagents like chloramine or O-mesitylenesulfonylhydroxylamine (MSH).
How it works:
-
Nucleophilic Attack: The carbon nucleophile (Grignard reagent,
) attacks the nitrogen atom of the reagent. -
Displacement: The mesitylenesulfonate group acts as an excellent leaving group, driven by the relief of steric strain and the stability of the sulfonate anion.
-
Intermediate Formation: This forms an
-alkyl acetohydroxamate intermediate. -
Hydrolysis (The Critical Step): The intermediate must be hydrolyzed under acidic conditions to release the free primary amine (
).
Common Failure Point: Users often mistake the stable intermediate for a side product or fail to hydrolyze it completely, leading to massive yield "loss" during workup.
Module 1: Reagent Integrity & Storage
Before starting any reaction, validate your reagent. Degraded reagents are the #1 cause of yield variance.
| Parameter | Specification | Troubleshooting / Action |
| Appearance | White to off-white crystalline powder | If yellow or sticky, the sulfonate has hydrolyzed. Discard. |
| Melting Point | 54.0 – 60.0 °C | If |
| Solubility | Soluble in THF, CH₂Cl₂, EtOAc | If insoluble particles persist in dry THF, moisture contamination has occurred. |
| Storage | 0–10 °C, under Argon/Nitrogen | Do not store at room temperature for extended periods. |
Module 2: The Optimized Protocol (Grignard Amination)
This protocol is designed to minimize side reactions such as protonation or Beckmann-type rearrangements.
Phase A: Preparation of the Nucleophile
-
Prepare the Grignard reagent (
) in anhydrous THF or Et₂O under inert atmosphere. -
Titrate the Grignard: Exact stoichiometry is vital. Use the Knochel titration method to determine precise concentration.
-
Why? Excess Grignard leads to difficult purification; insufficient Grignard leaves unreacted MSH which complicates workup.
-
Phase B: The Amination Reaction
-
Dissolve Ethyl O-mesitylsulfonylacetohydroxamate (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C .
-
Note: Unlike other aminating agents, deep cryogenic temperatures (-78 °C) are rarely necessary and can actually slow the kinetics too much, but 0 °C is required to suppress decomposition.
-
-
Add the Grignard reagent (1.1 – 1.2 equiv) dropwise over 15–30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
Phase C: The Hydrolysis (CRITICAL)
Most yield is lost here. The reaction does not yield the amine directly; it yields an intermediate.
-
Quench: Add dilute HCl (approx. 2M) to the reaction mixture.
-
Hydrolysis: Stir vigorously at RT for 30–60 minutes.
-
Isolation:
-
Wash the acidic aqueous layer with Et₂O (removes organic impurities/mesitylene byproducts).
-
Basify the aqueous layer (pH > 10) using NaOH.
-
Extract the free amine into Et₂O or CH₂Cl₂.
-
Dry over Na₂SO₄ and concentrate.
-
Visual Workflow: The Pathway to High Yields
Figure 1: Critical path for converting Grignard reagents to primary amines using MSH-Acetohydroxamate.
Troubleshooting & FAQs
Q1: I see a new spot on TLC, but after workup, I recovered no amine. Where did it go?
Diagnosis: Incomplete Hydrolysis.
Explanation: The reaction forms an
Q2: My yield is consistently <40%. The reagent is fresh.
Diagnosis: Moisture contamination (Protonation).
Explanation: Grignard reagents are stronger bases than they are nucleophiles. If your solvent contains even trace water (ppm levels), the Grignard will simply deprotonate the water (
Q3: Can I use this reagent with functionalized Grignards (e.g., esters, nitriles)?
Diagnosis: Chemoselectivity limits. Explanation: While the reagent is selective, Grignard reagents themselves are not. If your R-group contains an ester, the Grignard will self-react. Fix: This is a limitation of the nucleophile, not the aminating agent. Consider generating the organometallic via Magnesium-Halogen exchange at -78 °C if sensitive groups are present, then adding the MSH reagent.
Q4: Why use this over Chloramine-T or Hydroxylamine-O-sulfonic acid?
Insight: Safety and Selectivity. Explanation: Chloramine can be explosive and non-selective. Hydroxylamine-O-sulfonic acid often requires harsh conditions. Ethyl O-mesitylsulfonylacetohydroxamate provides a "soft" electrophilic nitrogen source with a bulky leaving group (Mesityl) that prevents over-amination (formation of secondary amines).
References
-
Tamura, Y., et al. (1973). "Synthesis and reactions of ethyl O-mesitylsulfonylacetohydroxamate." Journal of Organic Chemistry, 38(6), 1239–1241.
-
TCI Chemicals. (n.d.). "Product Specification: Ethyl O-Mesitylsulfonylacetohydroxamate." TCI Product Catalog.
- Genet, J. P., & Greck, C. (2021). "Electrophilic Amination: New Advances." Chemical Reviews.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying common side products in Ethyl O-Mesitylsulfonylacetohydroxamate amination
Welcome to the technical support center for the amination of Ethyl O-Mesitylsulfonylacetohydroxamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for the desired N-substituted acetohydroxamate product. This document provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols based on established chemical principles and field-proven insights.
Introduction: The Chemistry at Play
The amination of Ethyl O-Mesitylsulfonylacetohydroxamate is a powerful method for the synthesis of N-substituted hydroxamic acids, a critical pharmacophore in numerous drug candidates. The reaction proceeds via nucleophilic attack of an amine on the electrophilic nitrogen of the hydroxamate derivative, displacing the mesitylsulfonyl group, a good leaving group. However, the high reactivity of the starting material and the reaction intermediates can lead to several side products, impacting yield and purity. Understanding these potential pitfalls is key to successful synthesis.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the amination of Ethyl O-Mesitylsulfonylacetohydroxamate in a question-and-answer format.
Question 1: My reaction is complete, but I have a complex mixture of products and a low yield of my desired N-substituted hydroxamate. What are the likely side products?
Answer: A complex product mixture is a common challenge in this reaction. Based on the reactivity of O-sulfonylated hydroxamates, the primary side products likely arise from three main rearrangement pathways: the Lossen, Beckmann, and Neber rearrangements.
-
Lossen Rearrangement: This rearrangement of the O-acylated hydroxamic acid derivative can be triggered by the basic conditions often employed in the amination reaction.[1][2] It proceeds through an isocyanate intermediate, which can then react with the amine nucleophile to form a urea byproduct, or with any residual water to form an unstable carbamic acid that decarboxylates to a primary amine.
-
Beckmann Rearrangement: This is a potential side reaction for the oxime-like tautomer of the starting material.[3][4][5] Acidic or thermal stress can promote the rearrangement to form an N-substituted amide.
-
Neber Rearrangement: This rearrangement can occur under basic conditions, leading to the formation of an α-amino ketone.[6][7][8]
The presence of these side products significantly complicates purification and reduces the yield of the target molecule.
Question 2: How can I minimize the formation of these rearrangement byproducts?
Answer: Minimizing side product formation requires careful control of reaction conditions. Here are key parameters to consider:
-
Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor the higher activation energy pathways of the rearrangement reactions.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is preferred to deprotonate the amine nucleophile without promoting the rearrangement of the starting material. The concentration of the base should also be carefully controlled.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions, which could lead to degradation or further side reactions.
-
Solvent: Anhydrous aprotic solvents are generally preferred to minimize hydrolysis of the starting material and unwanted side reactions with water.
Question 3: I am observing significant hydrolysis of my starting material, Ethyl O-Mesitylsulfonylacetohydroxamate. How can I prevent this?
Answer: Hydrolysis of the starting material to Ethyl acetohydroxamate and mesitylsulfonic acid is a common issue, especially in the presence of moisture. To mitigate this:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Purity: Use a high-purity amine and ensure it is dry.
-
Controlled Addition: Add the amine and base slowly to the solution of Ethyl O-Mesitylsulfonylacetohydroxamate to control the reaction exotherm and minimize localized heating that can accelerate hydrolysis.
Question 4: My desired product is difficult to purify from the reaction mixture. What purification strategies do you recommend?
Answer: Purification can be challenging due to the similar polarities of the desired product and some of the side products.
-
Column Chromatography: Silica gel column chromatography is the most common purification method. A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good crystal formation.
-
Acid-Base Extraction: If the side products have significantly different pKa values from your desired product, an acid-base extraction workup can be used to remove some impurities before chromatography.
Experimental Protocols
Standard Protocol for the Amination of Ethyl O-Mesitylsulfonylacetohydroxamate
This protocol provides a general starting point. Optimization of specific parameters may be required for different amine substrates.
Materials:
-
Ethyl O-Mesitylsulfonylacetohydroxamate
-
Amine of interest
-
Anhydrous, non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous aprotic solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Under an inert atmosphere (N2 or Ar), dissolve Ethyl O-Mesitylsulfonylacetohydroxamate (1.0 eq) in the anhydrous solvent of choice.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 eq) and the non-nucleophilic base (1.2 eq) in the same anhydrous solvent.
-
Slowly add the amine/base solution to the cooled solution of Ethyl O-Mesitylsulfonylacetohydroxamate dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Chemistry
Diagram 1: General Amination Reaction and Potential Side Reactions
Caption: Main amination pathway and competing side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Quantitative Data Summary
| Issue | Common Side Product(s) | Typical Impact on Yield |
| Rearrangements | Urea, Amide, α-Amino Ketone | Significant (can become major products) |
| Hydrolysis | Ethyl acetohydroxamate | Moderate to Significant |
| Incomplete Reaction | Unreacted Starting Material | Moderate to Significant |
References
-
Molecules. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. [Link]
-
Organic & Biomolecular Chemistry. (2018). Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions. [Link]
-
Wikipedia. Lossen rearrangement. [Link]
-
Master Organic Chemistry. Beckmann Rearrangement. [Link]
-
ResearchGate. (2017). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. [Link]
-
Wikipedia. Neber rearrangement. [Link]
- Google Patents. Esters of substituted acetohydroxamic acids with tertiary amino alcohols.
-
SynArchive. Neber Rearrangement. [Link]
-
National Center for Biotechnology Information. (2020). An Aminative Rearrangement of O‐(Arenesulfonyl)hydroxylamines: Facile Access to ortho‐Sulfonyl Anilines. [Link]
-
Organic Chemistry Portal. Beckmann Rearrangement. [Link]
-
Organic Reactions. The Neber Rearrangement. [Link]
-
National Center for Biotechnology Information. (2009). Computational study of the sulfonylated amino acid hydroxamates binding to the zinc ion within the active site of carbonic anhydrase. [Link]
-
ResearchGate. (2015). Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. [Link]
-
ResearchGate. (2020). The reactions of sulfoximines, α‐halo hydroxamates, our previous work, and present work. [Link]
-
National Center for Biotechnology Information. (2000). Amino acid derived sulfonamide hydroxamates as inhibitors of procollagen C-proteinase. Part 2: Solid-phase optimization of side chains. [Link]
-
ResearchGate. (2011). The Lossen rearrangement from free hydroxamic acids. [Link]
-
ResearchGate. (1996). Efficient Synthesis of N",N-Disubsti tu ted a-Aminocarbohydroxamic Acids. [Link]
-
MDPI. (2020). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. [Link]
-
National Center for Biotechnology Information. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Organic & Biomolecular Chemistry. (2015). A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. [Link]
-
SciSpace. (1964). The Rearrangement of Ketoxime O-Sulfonates to Amino Ketones (The Neber Rearrangement). [Link]
-
Audrey Yun Li. Beckmann Rearrangement of Oximes under Very Mild Conditions. [Link]
Sources
- 1. Consecutive Lossen rearrangement/transamidation reaction of hydroxamic acids under catalyst- and additive-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 3. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. organicreactions.org [organicreactions.org]
Troubleshooting guide for Ethyl O-Mesitylsulfonylacetohydroxamate reaction failures
Department: Chemical Development & Process Safety Subject: Technical Support for Amination Reagent Precursors Document ID: TS-MSH-2026-02 Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary & Reagent Identity
Ethyl
Direct addition of this precursor to a nucleophile (e.g., pyridine, quinone, or olefin) will result in 0% conversion in most amination protocols. The active species, MSH (Tamura Reagent), must be generated in situ or immediately prior to use via acid hydrolysis.
Critical Distinction:
-
The Precursor: Ethyl
-mesitylsulfonylacetohydroxamate (Stable, White Solid).[1] -
The Active Reagent:
-Mesitylenesulfonylhydroxylamine (MSH) (Unstable, Potentially Explosive, Hygroscopic).
Diagnostic Workflow
Use the following logic tree to diagnose the root cause of your reaction failure.
Figure 1: Diagnostic logic for identifying failure points in the MSH generation and utilization workflow.
Common Failure Scenarios & Solutions
Scenario A: "I added the reagent directly, but no amination occurred."
Root Cause: Functional Misidentification.
The acetohydroxamate moiety (
Corrective Action:
You must perform the Acid Hydrolysis Protocol (See Section 5) to release the active amine (
Scenario B: "I performed the hydrolysis, but got no solid precipitate."
Root Cause: Incomplete Hydrolysis or Solvation Issues.
The standard protocol uses 70% Perchloric Acid (
Corrective Action:
-
Temperature Control: Maintain 0°C strictly during acid addition.
-
Time: The reaction requires ~7.5 hours at 0°C for completion. Shortening this leads to low yields.
-
Quench: Pour into a large excess of ice water (not just cold water) to force precipitation.
Scenario C: "The reaction worked, but the yield is inconsistent/low."
Root Cause: Moisture Content or Stability.[2] Freshly prepared MSH contains 20–30% water by weight if only filtered. Water acts as a competing nucleophile or hydrolyzes the target electrophile. Furthermore, MSH decomposes at room temperature.
Corrective Action:
-
Drying: Dissolve the wet cake in
, dry over , and re-precipitate with hexane if anhydrous conditions are strictly required. -
Storage: Store MSH only if absolutely necessary, and never allow it to dry out completely if storing (explosion hazard). Store as a wet paste or in solution at -20°C.
Technical Data: Precursor vs. Active Reagent
| Feature | Precursor (Ethyl | Active Reagent (MSH / Tamura Reagent) |
| CAS | 38202-27-6 | 36016-40-7 |
| Structure | ||
| State | White Crystalline Solid | White Solid (often wet paste) |
| Stability | Stable at RT (Store 2-8°C) | Unstable / Explosive (Store <0°C) |
| Function | Storage form of MSH | Electrophilic Aminating Agent |
| Reactivity | Inert to most nucleophiles | Reacts with Pyridines, Sulfides, Olefins |
Standard Operating Procedure (SOP): Safe Generation of MSH
WARNING: EXPLOSION HAZARD. MSH is an energetic compound. Never heat MSH or its solutions. Do not grind the dry solid. Use a blast shield.
Reagents Required[3][4][5][6][7][8]
-
Ethyl
-mesitylsulfonylacetohydroxamate (1.0 equiv) -
1,4-Dioxane (Solvent)
-
Perchloric Acid (70%, ACS Grade)
Step-by-Step Protocol
-
Dissolution: Dissolve Ethyl
-mesitylsulfonylacetohydroxamate in 1,4-dioxane (~3 mL per gram of precursor). -
Cooling: Place the reaction vessel in an ice bath and cool to 0°C.
-
Acidification: Add 70% Perchloric Acid dropwise over 10 minutes.
-
Ratio: Use ~0.4 mL of
per gram of precursor.
-
-
Hydrolysis: Stir the mixture at 0°C for 7.5 hours . Do not let it warm up.
-
Precipitation: Pour the reaction mixture into rapidly stirring ice water (5x reaction volume).
-
Isolation:
-
A white solid (MSH) will precipitate.
-
Filter immediately using a sintered glass funnel.
-
Wash copiously with cold water to remove excess acid.
-
-
Usage:
-
Option A (Standard): Use the wet cake immediately for amination.
-
Option B (Anhydrous): Dissolve wet cake in
, dry over (briefly), filter, and use the solution. Do not concentrate to dryness.
-
Reaction Scheme
Figure 2: Chemical pathway from the stable acetohydroxamate precursor to the active MSH reagent and final amination.
Frequently Asked Questions (FAQ)
Q: Can I use Trifluoroacetic acid (TFA) instead of Perchloric acid?
A: While Perchloric acid is the literature standard [1], TFA has been used in some modifications, but yields are generally lower. Perchloric acid facilitates the precipitation of the product in ice water more effectively. If avoiding
Q: Why did my MSH turn yellow? A: Yellowing indicates decomposition. MSH should be a white solid.[1][3][4][6] If it turns yellow, it has likely warmed above 10°C or has been stored too long. Discard immediately by quenching in dilute sodium bisulfite solution.
Q: Is the precursor itself toxic? A: The precursor is an irritant (Skin/Eye) but does not carry the explosion risks of the hydrolyzed MSH. Standard PPE (gloves, goggles, lab coat) is sufficient for the precursor [2].
Q: Can I use this reagent for Lossen Rearrangement?
A: The structure is an imidate (
References
-
Tamura, Y., et al. (1973). "Synthesis and reactions of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 38(6), 1239-1243.
-
TCI Chemicals. (2024). "Ethyl O-Mesitylsulfonylacetohydroxamate Product Safety & Data Sheet."
-
Barbachyn, M. R., et al. (2003). "N-aryl-2-oxazolidinone-5-carboxamides and their derivatives." World Intellectual Property Organization, WO2003072553A1. (Describes the detailed hydrolysis protocol).
-
Kusama, H., et al. (2000). "Synthesis of N-Aminopyridinium Salts." Organic Syntheses, 77, 64. (General reference for MSH usage).
Sources
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. US7141588B2 - N-aryl-2-oxazolidinone-5-carboxamides and their derivatives - Google Patents [patents.google.com]
- 4. US20040044052A1 - N-Aryl-2-oxazolidinone-5-carboxamides and their derivatives - Google Patents [patents.google.com]
- 5. WO2003072553A1 - N-aryl-2-oxazolidinone-5-carboxamides and their derivates and their use as antibacterials - Google Patents [patents.google.com]
- 6. Ethyl O-mesitylsulfonylacetohydroxamate | 38202-27-6 [chemicalbook.com]
Addressing stability and decomposition issues of Ethyl O-Mesitylsulfonylacetohydroxamate
Technical Support Center: Ethyl -Mesitylsulfonylacetohydroxamate
Topic: Stability, Decomposition, and Handling of MSH-Acetimidate Reagents
Executive Summary & Critical Safety
Compound Identity:
-
Common Name: Ethyl
-Mesitylsulfonylacetohydroxamate[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Chemical Structure Name: Ethyl
-[(mesitylsulfonyl)oxy]acetimidate[1] -
Primary Utility: Electrophilic amination reagent; precursor for nitrenes; Lossen rearrangement substrate.[1]
The "Elephant in the Room": Stability
This reagent is thermodynamically unstable. It sits on a "knife-edge" between acting as a potent electrophilic aminating agent and undergoing a Lossen Rearrangement .[1] The mesitylenesulfonyl (
CRITICAL SAFETY ALERT
Explosion Hazard: Like all hydroxylamine-
-sulfonates, this compound possesses high energy.[1] While the mesityl group adds steric bulk that improves stability compared to unsubstituted MSH (-mesitylenesulfonylhydroxylamine), it can still decompose violently if heated rapidly or concentrated to dryness in the presence of transition metals or strong acids. Storage Mandate: Must be stored at 2–8°C under inert gas (Argon/Nitrogen).
Decomposition Diagnostics (The "Why" and "How")
Understanding how the molecule breaks down is the only way to prevent it. We track two primary decomposition vectors:[1]
Vector A: The Lossen Rearrangement (Thermal/Base Induced)
This is the most common failure mode during reactions. If the temperature is too high or the base is too strong, the N-O bond cleaves, and the mesityl group leaves.
-
Mechanism: The mesitylenesulfonate leaves, triggering a rearrangement of the carbon skeleton to form an Isocyanate .
-
Symptom: Reaction mixture turns yellow/brown; formation of insoluble precipitates (ureas/polymers).[1]
Vector B: Hydrolysis (Moisture Induced)
The imidate ester moiety is sensitive to water.[1]
-
Mechanism: Water attacks the imidate carbon (
), cleaving the ethyl group or the sulfonate.[1] -
Symptom: Generation of acidic byproducts (Mesitylenesulfonic acid), causing a pH drop that kills sensitive nucleophiles.[1]
Visualizing the Decomposition Pathways
The following diagram maps the fate of the reagent under different stress conditions.
Figure 1: Reaction and Decomposition Pathways.[1] The red path indicates the Lossen rearrangement (thermal runaway), while the green path represents the desired amination.
Troubleshooting Guide (FAQs)
Scenario 1: "My reagent turned into an oily sludge in the freezer."
Diagnosis: Moisture contamination leading to auto-catalytic hydrolysis.
-
The Science: Mesitylenesulfonic acid (MsOH) is a byproduct of hydrolysis. MsOH is a strong acid that catalyzes further hydrolysis of the imidate ester. This creates a "death spiral" for the reagent.
-
The Fix:
Scenario 2: "The reaction turned yellow immediately upon adding the base."
Diagnosis: Premature Lossen Rearrangement.
-
The Science: You likely added the base (e.g.,
, DIPEA) to the reagent before the nucleophile, or at room temperature.[1] The base deprotonated the alpha-position (or activated the leaving group), triggering the rearrangement to the isocyanate. -
The Fix:
-
Order of Addition: Mix the Nucleophile + Reagent first. Add Base last .[1]
-
Temperature: Perform the addition at 0°C . Only warm to Room Temp (RT) if the reaction is sluggish after 1 hour.
-
Scenario 3: "I see the starting material spot on TLC, but it won't react."
Diagnosis: Steric hindrance or poor solubility.[1]
Validated Synthesis & Purification Protocol
If you must synthesize the reagent fresh (recommended for critical applications), use this self-validating protocol.
Reaction:
Step-by-Step Workflow
| Step | Action | Technical Rationale (The "Why") |
| 1 | Prepare Solution A: Dissolve Ethyl | Low temperature prevents the exotherm of the subsequent addition from triggering decomposition. |
| 2 | Add Base: Add Triethylamine (1.1 eq) slowly. | Pre-forms the nucleophilic anion of the hydroximate. |
| 3 | Add Sulfonyl Chloride: Add Mesitylenesulfonyl chloride (1.0 eq) dropwise over 20 mins. | CRITICAL: Rapid addition causes local heating > 10°C, leading to impurities. |
| 4 | Monitor: Stir at 0°C for 45 mins.[1] Check TLC. | Do not stir overnight. Prolonged stirring allows the product to degrade. |
| 5 | Quench: Pour mixture into Ice-Cold Water . | Heat from quenching can degrade the product. Ice is mandatory.[1] |
| 6 | Extraction: Separate organic layer.[1][2] Wash | Removes salts and excess base.[1] |
| 7 | Drying: Dry over | Do not use vacuum oven. |
| 8 | Concentration: Rotary evaporate at bath temp < 25°C . | High bath temp will trigger Lossen rearrangement.[1] |
Quality Control Check (Self-Validation)
Storage Decision Tree
Use this logic flow to determine how to handle your current batch.
Figure 2: Storage and Handling Decision Matrix.
References
-
Chemical Identity & Physical Properties
-
Lossen Rearrangement Mechanism
-
The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry, Royal Society of Chemistry.[1]
-
-
Synthesis & Handling of O-Sulfonyl Hydroxamates
-
Stability of Hydroxamic Acid Derivatives
Refining experimental protocols for consistent results with Ethyl O-Mesitylsulfonylacetohydroxamate
Welcome to the technical support center for Ethyl O-Mesitylsulfonylacetohydroxamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis, handling, and application of this versatile reagent. Our goal is to empower you with the knowledge to achieve consistent and reliable experimental outcomes.
Introduction: Understanding the Reagent's Role and Instability
Ethyl O-Mesitylsulfonylacetohydroxamate serves as a stable precursor to the potent aminating agent, O-Mesitylenesulfonylhydroxylamine (MSH).[1] The in situ generation of MSH from this precursor is a key strategy to safely handle and utilize this highly reactive and potentially hazardous intermediate.[2][3] Understanding that the ultimate goal of using Ethyl O-Mesitylsulfonylacetohydroxamate is often the generation and subsequent reaction of MSH is critical to troubleshooting your experiments. Many issues can be traced back to the stability and handling of MSH once it is formed.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Ethyl O-Mesitylsulfonylacetohydroxamate?
A1: To ensure the longevity and reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate, it should be stored in a cool, dry place, ideally refrigerated between 2-8°C.[4] The compound is sensitive to moisture and heat, so it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Q2: What are the typical physical properties of high-purity Ethyl O-Mesitylsulfonylacetohydroxamate?
A2: High-purity Ethyl O-Mesitylsulfonylacetohydroxamate is a white to off-white crystalline powder or solid.[5][6] Key physical properties are summarized in the table below. Significant deviation from these properties may indicate impurities or degradation.
| Property | Value |
| Appearance | White to almost white crystalline powder or solid |
| Melting Point | 54-60 °C |
| Molecular Formula | C₁₃H₁₉NO₄S |
| Molecular Weight | 285.36 g/mol |
| Solubility | Sparingly soluble in water |
Q3: What are the main safety precautions when working with Ethyl O-Mesitylsulfonylacetohydroxamate and its derivatives?
A3: While Ethyl O-Mesitylsulfonylacetohydroxamate itself is relatively stable, the aminating agent it generates, MSH, is known to be unstable and potentially explosive when isolated in pure, crystalline form.[3][7] Therefore, it is highly recommended to generate and use MSH in situ.[2] Always handle Ethyl O-Mesitylsulfonylacetohydroxamate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate and its subsequent use in amination reactions.
Part 1: Synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate
A detailed synthetic protocol is provided by ChemicalBook, involving the reaction of Ethyl N-hydroxyacetimidate with 2,4,6-trimethylbenzene-1-sulfonyl chloride in the presence of a base.[8]
Caption: Synthesis workflow for Ethyl O-Mesitylsulfonylacetohydroxamate.
Q4: My synthesis of Ethyl O-Mesitylsulfonylacetohydroxamate resulted in a low yield. What are the possible causes and solutions?
A4: Low yields in this synthesis can often be attributed to several factors:
-
Moisture: The starting materials and reaction environment must be scrupulously dry. Any moisture can lead to the hydrolysis of the sulfonyl chloride and other side reactions.
-
Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature.
-
-
Purification Issues: The product may be lost during the purification step.
-
Solution: Use the recommended eluent system for column chromatography (e.g., 5% ethyl acetate in hexane) and carefully collect the fractions.[8] Ensure the silica gel is not too acidic, which could potentially degrade the product.
-
Q5: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?
A5: The presence of multiple spots on your TLC plate could indicate the formation of side products.
-
Hydrolysis of Sulfonyl Chloride: If moisture is present, 2,4,6-trimethylbenzene-1-sulfonyl chloride can hydrolyze to the corresponding sulfonic acid.
-
Solution: As mentioned above, maintaining anhydrous conditions is critical.
-
-
Dimerization or Polymerization: Under certain conditions, the starting materials or intermediates may undergo self-condensation or polymerization.
-
Solution: Maintain the recommended reaction temperature (starting at 0°C) and add the sulfonyl chloride slowly to the reaction mixture to avoid localized heating and high concentrations of reactive species.[8]
-
Part 2: In Situ Generation of MSH and Amination Reactions
Ethyl O-Mesitylsulfonylacetohydroxamate is hydrolyzed under acidic conditions to generate O-Mesitylenesulfonylhydroxylamine (MSH), which is the active aminating agent.[1]
Sources
- 1. 38202-27-6・Ethyl O-Mesitylsulfonylacetohydroxamate・057-08871・053-08873・055-08872[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. guidechem.com [guidechem.com]
- 6. Page loading... [guidechem.com]
- 7. MSH Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Ethyl O-mesitylsulfonylacetohydroxamate | 38202-27-6 [chemicalbook.com]
How to minimize byproduct formation in amination reactions
Technical Support Center: Amination Reaction Excellence
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the technical support center for amination reactions. As a senior application scientist, I've seen firsthand how seemingly minor variations in protocol can lead to significant byproduct formation, compromising yield, purity, and project timelines. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reactions for success.
This resource is divided into two main sections: a Troubleshooting Guide organized by common experimental issues, and a set of Frequently Asked Questions (FAQs) for broader conceptual understanding.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific, observable issues in a question-and-answer format. Identify your problem and explore the potential causes and expert-recommended solutions.
Problem 1: I'm seeing significant over-alkylation of my primary amine. How can I favor mono-alkylation?
This is a classic challenge, particularly in reductive aminations and direct alkylations with alkyl halides. The root cause is that the desired secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction where it competes for the electrophile.[1]
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Using a 1:1 ratio of amine to electrophile (or carbonyl) is often insufficient to prevent the more reactive product from reacting further.
-
Solution: Use a large excess of the primary amine (2 to 10 equivalents). This statistically favors the reaction of the electrophile with the starting amine over the newly formed, lower-concentration product. For precious amines, using a slight excess of the carbonyl/halide (1.1-1.5 eq) and carefully monitoring the reaction to stop it upon consumption of the starting amine can be an alternative strategy.
-
-
Reaction Conditions Favoring "One-Pot" Over-Alkylation (Reductive Amination): In a direct (one-pot) reductive amination, the newly formed secondary amine is immediately available to react with remaining aldehyde/ketone to form a tertiary amine byproduct.[2][3]
-
Solution 1: Stepwise (Indirect) Procedure. This is the most robust solution. First, form the imine by mixing the primary amine and the carbonyl compound, often with a dehydrating agent like molecular sieves or by azeotropic removal of water.[2][4] Once imine formation is complete (monitor by TLC, LC-MS, or NMR), then add the reducing agent. This physically separates the product formation step from the imine formation step.[5]
-
Solution 2: pH Control. The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) generally favor imine formation.[3] Operating under neutral or non-acidic conditions can sometimes suppress the formation of the tertiary amine byproduct.[2]
-
Solution 3: Choice of Reducing Agent. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), which is known to preferentially reduce the protonated iminium ion over the starting carbonyl.[4][5] This reduces the chance of carbonyl reduction to an alcohol and can improve selectivity.
-
Problem 2: My Buchwald-Hartwig amination is giving me a low yield, and I'm isolating a significant amount of hydrodehalogenated arene byproduct. What's going wrong?
Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction in palladium-catalyzed cross-couplings. It often arises from competing β-hydride elimination from the palladium-amido intermediate or from premature catalyst decomposition.[6]
Potential Causes & Solutions:
-
Inappropriate Base/Solvent Combination: The choice of base is critical and is highly dependent on the solvent.[7][8] Strong bases like sodium tert-butoxide are common but can promote side reactions if not used correctly.
-
Causality: In nonpolar solvents (e.g., toluene), an anionic base is required to efficiently deprotonate the palladium-amine complex.[7][8][9] In polar solvents, the base can sometimes complex too strongly with the palladium center, creating a stable but inactive state.[7][9]
-
Solution: For most standard couplings, a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS is a good starting point in an aprotic solvent like toluene or dioxane.[10][11] If your substrate is base-sensitive, consider weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄), but be prepared to use higher temperatures.[10][11]
-
-
Ligand Selection: The ligand is arguably the most critical variable. It stabilizes the palladium center, promotes reductive elimination of the desired product, and suppresses side reactions like β-hydride elimination.[12]
-
Solution: Use modern, bulky, electron-rich phosphine ligands. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a common choice.[11] These ligands create a sterically hindered environment around the palladium that favors the C-N bond-forming reductive elimination over other pathways.
-
-
Inefficient Catalyst Activation: If the active Pd(0) species is not formed cleanly and efficiently, side reactions can dominate.
-
Solution: Use a modern, well-defined palladacycle precatalyst (e.g., G3- or G4-type precatalysts). These are designed to cleanly generate the active LPd(0) catalyst under the reaction conditions, often outperforming traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[11]
-
Problem 3: My reductive amination is messy. I'm getting alcohol byproducts and unreacted starting materials.
This issue points to an imbalance between the rate of imine formation and the rate of reduction.
Potential Causes & Solutions:
-
Reducing Agent is Too Reactive: A powerful reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting aldehyde or ketone to the corresponding alcohol, often faster than the imine can form.[3][6]
-
Solution: Switch to a more chemoselective reducing agent. Sodium triacetoxyborohydride (STAB) is an excellent choice as it is a milder reductant that is particularly effective at reducing the iminium ion intermediate while being less reactive towards the carbonyl group.[5][13] Sodium cyanoborohydride (NaBH₃CN) is also selective for the imine at controlled pH, but care must be taken due to its high toxicity and the potential to release HCN gas during acidic workup.[3][4]
-
-
Equilibrium Not Favoring Imine Formation: The condensation of an amine and a carbonyl to form an imine is a reversible reaction. If the water byproduct is not removed, the equilibrium may not favor the imine intermediate, leaving unreacted starting materials available for undesired side reactions.[4]
-
Solution: Add a dehydrating agent to the reaction mixture. Powdered molecular sieves (3Å or 4Å) are very effective at sequestering water and driving the equilibrium towards the imine. Alternatively, using a solvent like toluene with a Dean-Stark apparatus can azeotropically remove water.
-
Visualizing the Troubleshooting Process
To aid in decision-making, the following workflow outlines a logical approach to troubleshooting a problematic amination reaction.
Caption: Troubleshooting workflow for amination reactions.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right reducing agent for my reductive amination?
The choice depends on the reactivity of your carbonyl compound and the desired level of chemoselectivity.
| Reducing Agent | Common Solvent(s) | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, DCM | Mild, highly selective for imines/iminium ions over carbonyls. Tolerates many functional groups.[5] | Water-sensitive; not compatible with protic solvents like methanol.[13] |
| Sodium Cyanoborohydride | Methanol, Ethanol | Stable in mild acid, selective for imines at controlled pH (6-7).[4] | Highly toxic; generates HCN/cyanide salts upon acidic workup.[4] |
| Sodium Borohydride | Methanol, Ethanol | Inexpensive, powerful reductant. | Can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts.[3] Less selective. |
| H₂ with Pd, Pt, or Ni Catalyst | Various | High atom economy, "green" reductant.[4] | May reduce other functional groups (alkenes, alkynes, nitro groups). Requires specialized equipment (hydrogenator). |
Q2: What is the role of the acid catalyst often added in reductive aminations?
An acid catalyst (e.g., acetic acid) serves to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate to form the crucial imine or iminium ion, which is the species that is ultimately reduced.[3] However, the pH must be carefully controlled; too much acid will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
Q3: How can I monitor my reaction to detect byproduct formation early?
Active monitoring is key to optimization. Thin-Layer Chromatography (TLC) is a fast and effective method for qualitative analysis. Co-spot your reaction mixture with standards of your starting materials to track their consumption. Byproducts often appear as new spots with different Rf values. For more quantitative and precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It allows you to track the formation of your desired product and identify the mass of any byproducts, providing crucial clues about their structure and formation pathway.
Key Experimental Protocol: Stepwise Reductive Amination to Minimize Over-Alkylation
This protocol is designed for the synthesis of a secondary amine from a primary amine and an aldehyde, prioritizing selectivity.
Objective: To synthesize N-benzylpropan-1-amine from propionaldehyde and benzylamine.
Step 1: Imine Formation
-
To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and an anhydrous solvent such as dichloromethane (DCM) or toluene (approx. 0.2 M concentration).
-
Add activated, powdered 4Å molecular sieves (approx. 1-2 times the weight of the amine).
-
Begin stirring the suspension at room temperature.
-
Slowly add propionaldehyde (1.05 eq) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the limiting reagent (benzylamine) by TLC or LC-MS until imine formation is complete. The molecular sieves are critical for driving the equilibrium by adsorbing the water byproduct.[2]
Step 2: Reduction
-
Once imine formation is complete, cool the reaction mixture in an ice bath (0 °C).
-
In a single portion, add sodium borohydride (NaBH₄) (1.5 eq) to the cold, stirring suspension. Caution: Addition may cause gas evolution and an exotherm.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-3 hours or until the imine intermediate is fully consumed (as monitored by TLC/LC-MS).
-
Quench: Slowly and carefully add water or saturated aqueous ammonium chloride (NH₄Cl) to quench the excess reducing agent.
-
Filter the mixture to remove the molecular sieves, washing the filter cake with the reaction solvent.
-
Proceed with a standard aqueous workup and purification by column chromatography or distillation.
Visualizing the Mechanistic Advantage
The stepwise protocol prevents the desired product from competing for the aldehyde.
Caption: Stepwise vs. one-pot reductive amination pathways.
References
-
Title: Role of the Base in Buchwald–Hartwig Amination Source: The Journal of Organic Chemistry URL: [Link][7][8][9]
-
Title: Specific Solvent Issues with Buchwald-Hartwig Amination Source: American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]
-
Title: Ways to reduce the bis amination during a reductive amination? Source: Reddit (r/Chempros Discussion) URL: [Link][2]
-
Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Organic Chemistry & Process Research URL: [Link][14]
-
Title: Reductive amination - Wikipedia Source: Wikipedia URL: [Link][4]
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link][5]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link][3]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link][6]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL: [Link][12]
-
Title: Alkylation of Amines (Sucks!) Source: Master Organic Chemistry URL: [Link][1]
-
Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link][10]
-
Title: Reductive Amination - Common Conditions Source: Organic Chemistry Data URL: [Link][13]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. jocpr.com [jocpr.com]
Workup procedures for quenching Ethyl O-Mesitylsulfonylacetohydroxamate reactions
Technical Support Center: Ethyl -Mesitylsulfonylacetohydroxamate Workup
Topic: Quenching & Purification Protocols for Electrophilic Amination Code: MSH-WORKUP-01 Status: Active Audience: Medicinal Chemists, Process Chemists
Core Directive: The "Crash" Guide
For immediate application in the fume hood. This protocol assumes you have performed an electrophilic amination (e.g., Tamura Amination) using this reagent on a nucleophile (
The "Acid-Base Swing" Protocol
The reaction mixture likely contains your product (Amine), unreacted reagent, and the byproduct (Mesitylenesulfonic acid). The challenge is separating the amine from the sulfonate byproduct, which often acts as a surfactant, causing severe emulsions.
| Step | Action | Critical Parameter | Mechanism/Reasoning |
| 1 | Cool | Exotherm Control: Quenching unreacted organometallics is highly exothermic. | |
| 2 | Quench | Add Sat. | Protonation: Destroys excess |
| 3 | Hydrolysis | Add | Cleavage: If the acetohydroxamate scaffold was used directly, this step hydrolyzes the imidate intermediate to release the free amine. |
| 4 | Wash (Acidic) | Extract with | Purification: The amine is protonated ( |
| 5 | Basify | Adjust aqueous layer to pH | Liberation: Converts ammonium salt ( |
| 6 | Extract | Extract with | Isolation: The free amine moves to the organic layer. The sulfonate byproduct (salt form) remains in the aqueous phase. |
Visualizing the Workflow
The following diagram illustrates the decision logic for the workup, specifically addressing the removal of the mesitylenesulfonate byproduct.
Caption: Logical flow for quenching and isolating amines, distinguishing between direct MSH usage and the acetohydroxamate precursor.
Troubleshooting & FAQs
Field-tested solutions for common failure modes.
Q1: I have a severe emulsion that won't separate. What happened?
Diagnosis: The byproduct, mesitylenesulfonic acid , is a bulky organic acid. When neutralized, its salt acts as a surfactant (detergent), stabilizing the interface between water and DCM/EtOAc. Corrective Action:
-
Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth). This physically breaks the emulsion bubbles.
-
Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength, forcing the organics out.
-
Solvent Switch: If using EtOAc, switch to
or DCM, which often separate better from sulfonate-heavy aqueous layers.
Q2: My yield is near zero, but I see a large spot on TLC.
Diagnosis: You likely formed the imidate intermediate but failed to hydrolyze it.
-
Chemistry: The reaction of
with Ethyl -mesitylsulfonylacetohydroxamate can form an intermediate ( ) rather than releasing the amine immediately. Corrective Action: -
Treat the crude organic residue with 2M HCl in Methanol or aqueous HCl/THF and stir at room temperature for 1–2 hours.
-
Monitor the disappearance of the intermediate spot and the appearance of the baseline amine spot (on silica TLC).
Q3: Is the reagent shock-sensitive?
Safety Critical:
-
Ethyl
-mesitylsulfonylacetohydroxamate itself is relatively stable compared to free MSH. -
However , if you converted it to MSH (free base) using perchloric acid (
), the resulting solid MSH is explosive and shock-sensitive. -
Protocol: Never concentrate free MSH to dryness if possible. Use it in solution (DCM/Ether). If you are quenching a reaction generating MSH, ensure complete neutralization of the perchloric acid before concentration.
Scientific Grounding & Mechanisms[1]
The Reaction Pathway
The utility of Ethyl
Mechanism A: Preparation of MSH (Tamura Reagent)
Mechanism B: Electrophilic Amination
Byproduct Management
The mesitylenesulfonyl (
-
Solubility: Soluble in water, but the magnesium salts (from Grignard) can be insoluble gummy solids in ether.
-
Removal: The "Acid-Base Swing" (Module 1) is the only reliable method to separate the amine product from this sulfonate residue quantitatively.
References
-
Tamura, Y., et al. "Structure and reactivity of ethyl O-mesitylsulfonylacetohydroxamate." Journal of Organic Chemistry, 1973.
-
Tamura, Y., et al. "Synthesis of primary amines from organolithium or Grignard reagents." Tetrahedron Letters, 1972.
-
Murelli, R. P. "Chemical Methods for the Synthesis of Amines." Common Organic Chemistry, 2018.[1]
-
Sigma-Aldrich. "Safety Data Sheet: Ethyl O-mesitylsulfonylacetohydroxamate."
Catalyst selection and optimization for Ethyl O-Mesitylsulfonylacetohydroxamate involved reactions
The following technical guide addresses the optimization and troubleshooting of reactions involving Ethyl O-Mesitylsulfonylacetohydroxamate (CAS: 38202-27-6), specifically focusing on its primary role as a stable precursor for the in situ generation of the powerful electrophilic aminating agent, O-Mesitylsulfonylhydroxylamine (MSH) .
Topic: Catalyst Selection & Process Optimization for MSH-Mediated Electrophilic Amination Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists Document ID: TS-MSH-2024-V1
Executive Summary & Mechanism
Ethyl O-Mesitylsulfonylacetohydroxamate is not a catalyst itself; it is a safety-engineered precursor . The active reagent, MSH , is thermodynamically unstable and potentially explosive. The "catalytic" aspect of this chemistry refers to the Acid-Catalyzed Hydrolysis required to release MSH, followed by its use in Electrophilic Amination (often catalyst-free, though metal-catalyzed variants exist).
The Activation Pathway
The precursor undergoes acid-catalyzed cleavage to release MSH. This MSH then transfers an amino group (
Figure 1: Activation pathway of Ethyl O-Mesitylsulfonylacetohydroxamate to MSH and subsequent amination.
Catalyst Selection: The Activation Step
The critical "catalyst" decision in this workflow is selecting the acid for the hydrolysis of the acetohydroxamate precursor.
Primary Catalyst Options (Acids)
| Catalyst (Acid) | Reaction Conditions | Yield of MSH | Safety Profile | Recommended Use |
| Perchloric Acid (70% | 0°C, Dioxane, 1-2h | High (>90%) | Critical Risk: Forms explosive perchlorate salts. | Standard: Use only on small scale (<5g) with blast shields. |
| Trifluoroacetic Acid (TFA) | 0°C to RT, DCM | Moderate (60-75%) | Improved. Volatile and corrosive, but less explosive potential. | Optimization: Preferred for scale-up or flow chemistry. |
| Sulfuric Acid ( | 0°C, Water/Dioxane | Variable | Good, but difficult to remove/neutralize without exotherms. | Alternative: If perchlorates are strictly banned. |
Why Perchloric Acid? (The Causality)
Perchloric acid is the historical standard because the perchlorate anion (
Optimization Protocols
Protocol A: Standard Generation of MSH (Small Scale)
Use this protocol for generating MSH for immediate use in amination.
-
Dissolution: Dissolve Ethyl O-Mesitylsulfonylacetohydroxamate (1.0 equiv) in 1,4-Dioxane (approx. 3 mL per gram).
-
Catalyst Addition: Cool to 0°C (Ice bath). Add 70%
(approx. 1.5 - 2.0 equiv) dropwise over 5 minutes.-
Technical Note: Temperature control is vital. Exotherms >10°C can trigger MSH decomposition.
-
-
Reaction: Stir at 0°C for 45–60 minutes.
-
Quench: Pour the mixture into ice-water (
volume). MSH precipitates as a white solid.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Isolation: Rapidly filter and wash with copious ice-water to remove acid.
-
Warning:Do not let the solid dry completely on the filter for extended periods; dry MSH is shock-sensitive. Dissolve immediately in DCM or Ether for the next step.
-
Protocol B: "Catalyst-Free" Electrophilic Amination
Once MSH is generated, the amination step typically requires no metal catalyst.
-
Preparation: Dissolve fresh MSH in DCM or
. -
Coupling: Add the nucleophile (e.g., Pyridine, Quinoline, or tertiary amine).
-
Conditions: Stir at RT for 1–12 hours.
-
Purification: The product is often an ionic salt (N-amino salt). Precipitate with
or crystallize.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of Aminated Product
Symptom: The precursor is consumed, but the final amination yield is <30%.
-
Root Cause 1 (Moisture): MSH hydrolyzes rapidly in water/wet solvents.
-
Fix: Ensure the MSH filter cake is washed well but dissolved in anhydrous solvent immediately. Dry the organic MSH solution with
before adding the nucleophile.
-
-
Root Cause 2 (Temperature): MSH decomposes above 20°C during storage.
-
Fix: Generate MSH ex tempore (fresh). Do not store MSH solutions for >4 hours.
-
Issue 2: Safety Concerns / Explosion Risk
Symptom: Safety committee rejects the use of Perchloric Acid or isolation of solid MSH.
-
Solution (In-Situ): Switch to a Flow Chemistry setup.
-
Method: Pump a solution of the precursor and TFA/water through a cooled reactor coil (0°C, residence time 10 min), then mix directly with the nucleophile stream. This avoids the accumulation of solid MSH.
-
Reference:M. A. Davis et al., J. Org. Chem. 2018 (Flow synthesis of MSH).
-
Issue 3: Precursor Not Cleaving
Symptom: NMR shows starting material (Ethyl O-Mesitylsulfonylacetohydroxamate) remaining after 2 hours.
-
Root Cause: Acid concentration too low or solvent incompatibility.
-
Fix: Ensure 1,4-Dioxane is used (it solubilizes the precursor well). Increase acid stoichiometry to 2.5 equiv. Ensure temperature is actually 0°C (kinetics slow down significantly at -10°C or below).
-
Advanced Applications: Metal-Catalyzed C-H Amination
While MSH is typically an electrophile, it can serve as a nitrene source in metal-catalyzed reactions.
| Catalyst System | Role of MSH | Application |
| Rh(II) / Rh(III) | Nitrene Precursor | Directed C-H amination of arenes (via N-O cleavage). |
| Cu(I) / Cu(II) | Oxidant / Nitrogen Source | Aziridination of olefins. |
| Fe(II) | Radical Initiator | Radical amination of C(sp3)-H bonds. |
Note: In these cases, MSH is often used directly without prior isolation, or the precursor is activated in-situ.
References
-
Original Synthesis & Utility: Tamura, Y. et al. "Structure and reactivity of ethyl O-mesitylsulfonylacetohydroxamate." J. Org. Chem.1973 , 38, 1239. Link
-
Flow Chemistry Optimization: Kim, H. et al. "In Situ Preparation and Consumption of O-Mesitylsulfonylhydroxylamine (MSH) in Continuous Flow." Chem. Eur. J.2018 , 24, 1–6. Link
- Safety & Scale-up: Scriven, E. F. V. "Azides and Nitrenes: Reactivity and Utility." Academic Press, 1984. (General reference for MSH safety).
-
Modern C-H Amination: Legnani, L. et al. "Metal-Free Amination of Boronic Acids with MSH." Org.[1][2][3][4] Lett.2018 , 20, 612. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Rhodium catalyzed template-assisted distal para-C–H olefination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed C-H activation/cyclization of aryl sulfoximines with iodonium ylides towards polycyclic 1,2-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl O-mesitylsulfonylacetohydroxamate | 38202-27-6 [chemicalbook.com]
Monitoring reaction progress of Ethyl O-Mesitylsulfonylacetohydroxamate via TLC or HPLC
This technical guide addresses the monitoring of Ethyl
This guide covers two primary monitoring scenarios:
-
Synthesis/QC: Monitoring the formation and purity of the precursor itself.
-
Activation: Monitoring the acid-catalyzed hydrolysis of the precursor to release active MSH.
Compound Profile
-
Target Analyte: Ethyl
-Mesitylsulfonylacetohydroxamate[2][3][4] -
Role: Stable precursor for in situ generation of MSH (Tamura's Reagent).
-
UV Activity: High (Mesityl group:
). -
Stability: Moisture sensitive; thermally unstable above 60°C.
-
Key Challenge: Distinguishing the precursor from the active MSH amine and the sulfonyl chloride starting material.
Part 1: Thin Layer Chromatography (TLC) Protocol
TLC is the most rapid method for qualitative monitoring. The mesityl group provides strong UV absorption, making visualization straightforward.
Standard Operating Procedure (SOP)
| Parameter | Specification |
| Stationary Phase | Silica Gel 60 |
| Mobile Phase A (Non-Polar) | Hexane : Ethyl Acetate (9:1) |
| Mobile Phase B (Standard) | Hexane : Ethyl Acetate (4:1) |
| Sample Preparation | Dissolve 2–5 mg in Dichloromethane (DCM) or Ethyl Acetate. Avoid Methanol (risk of solvolysis). |
| Visualization | 1. UV (254 nm): Primary method. All mesityl-containing species quench fluorescence.2. Iodine Chamber: Stains the mesityl ring brown.3. Ninhydrin: Stains active MSH (free amine) red/purple; Precursor does not stain. |
Map (Hexane:EtOAc 4:1)
- : Mesitylenesulfonyl Chloride (Starting Material) – UV Active, No Ninhydrin.
-
: Ethyl
-Mesitylsulfonylacetohydroxamate (Target) – UV Active, No Ninhydrin. -
:
-Mesitylenesulfonylhydroxylamine (MSH - Active Reagent) – Stays at baseline, Ninhydrin Positive.
Expert Insight: If monitoring the activation (hydrolysis) of the precursor to MSH, the disappearance of the spot at
0.5 and the appearance of a baseline spot indicates conversion. Do not try to elute MSH on normal phase silica; it degrades.
Part 2: High-Performance Liquid Chromatography (HPLC) Protocol
HPLC provides quantitative data on purity and reaction conversion. Due to the thermal instability of the N-O-S bond, mild conditions are mandatory.
Instrument Method
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, | Standard reverse-phase retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic buffer stabilizes the sulfonate ester. |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol can cause transesterification artifacts. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 25°C (Ambient) | CRITICAL: High temps (>40°C) trigger Lossen-type rearrangement or degradation. |
| Detection | UV @ 254 nm | Targets the mesityl aromatic ring. |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Equilibration |
| 10.0 | 90% | Elution of Precursor & Sulfonyl Chloride |
| 12.0 | 90% | Wash |
| 12.1 | 30% | Re-equilibration |
Troubleshooting HPLC Anomalies
Q: I see a "split" peak for the main product. Is it impure?
-
A: Not necessarily. Ethyl
-mesitylsulfonylacetohydroxamate contains a C=N double bond, which can exist as E and Z isomers. These often separate slightly on high-efficiency C18 columns. If both peaks have identical UV spectra, they are likely geometric isomers.
Q: The peak area is decreasing over multiple injections.
-
A: The compound is hydrolyzing in the autosampler.
-
Fix: Ensure the sample diluent is anhydrous Acetonitrile . Do not use water/methanol in the sample vial. Keep the autosampler rack cooled to 4°C if possible.
-
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision pathways for monitoring the synthesis and activation of this reagent.
Caption: Workflow for distinguishing synthesis monitoring (precursor formation) from activation monitoring (MSH generation), emphasizing safety constraints.
Part 4: Frequently Asked Questions (Troubleshooting)
Q1: My TLC spot for the product is streaking. What is wrong?
-
Cause: The compound may be partially hydrolyzing on the silica (which is slightly acidic).
-
Solution: Pre-treat the TLC plate by running it in Mobile Phase + 1% Triethylamine (TEA), then dry it before spotting your sample. This neutralizes the silica.
Q2: Can I use GC-MS for monitoring?
-
Analysis: NO.
-
Reasoning: Sulfonyl hydroxamates are thermally labile. In the GC injection port (250°C+), the compound will undergo a Lossen-type rearrangement or radical decomposition, showing false peaks (isocyanates or sulfonamides) that are not present in the flask. Stick to LC-MS (ESI+) or HPLC-UV.
Q3: Why does the literature warn about "white solids" during activation?
-
Context: When treating Ethyl
-mesitylsulfonylacetohydroxamate with Perchloric acid or Dioxane/HCl, the byproduct is Ethyl Acetate and the MSH salt. -
Observation: The MSH salt often precipitates.
-
Action: If you see a white precipitate during activation, do not filter and dry it without verifying it is wet. Dry MSH is shock-sensitive. Redissolve in the subsequent reaction solvent immediately.
References
-
Tamura, Y. et al. (1977).[1][5] Structure and Reactivity of O-Mesitylenesulfonylhydroxylamine. Synthesis, 1977(1), 1-17.
-
Sigma-Aldrich. (n.d.).[1] Ethyl O-(2-mesitylenesulfonyl)acethydroxamate Product Specification. Retrieved February 6, 2026.
-
TCI Chemicals. (n.d.). Ethyl O-Mesitylsulfonylacetohydroxamate (M1182).[3][4] Retrieved February 6, 2026.
-
Mendiola, J. et al. (2009). Process Safety Improvement in the Synthesis of O-Mesitylenesulfonylhydroxylamine (MSH). Organic Process Research & Development.
Sources
- 1. Ethyl O-(2-mesitylenesulfonyl)acethydroxamate purum, = 97.0 HPLC 38202-27-6 [sigmaaldrich.com]
- 2. Ethyl N-(mesitylsulfonyl)oxyacetimidate; ethyl O-(2-mesitylenesulfonyl)acethydroxamate; ethyl O-(2-mesitylsulfonyl)acethydroxamate; ethyl O-mesitylenesulfonylacetohydroxamate; ethyl O-(mesitylenesulfonyl)acetohydroximate; Ethyl O-mesitylsulfo; Ehylo-(2-mesitylenesulfonyl)acet-hydroxamate; ethyl O-methylsulphonylacetohydroxamate; O-(Mesitylsulfonyl)acetohydroxamsaeure-ethylester; O-Mesitylsulfonylacetohydroxamic Acid Ethyl Ester; Ethyl o-(mesitylsulfonyl)acetohydroximate; Ethyl O-MesitylsulfonylacetohydroxaMate; Ethyl O-methylsulfonylacetohydroxamate.; ethyl O-(mesitylsulfonyl)acetohydroxamate | Chemrio [chemrio.com]
- 3. Ethyl O-Mesitylsulfonylacetohydroxamate | 38202-27-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Ethyl O-Mesitylsulfonylacetohydroxamate | 38202-27-6 | TCI AMERICA [tcichemicals.com]
- 5. 38202-27-6・Ethyl O-Mesitylsulfonylacetohydroxamate・057-08871・053-08873・055-08872[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Enhancing the shelf-life of Ethyl O-Mesitylsulfonylacetohydroxamate in the lab
Technical Support Center: Ethyl -Mesitylsulfonylacetohydroxamate
Subject: Stability Enhancement & Storage Protocols for MSH Precursors
Document ID: TSC-MSH-001 | Status: Active | Revision: 2.4
Executive Summary: The Stability Paradox
Ethyl
While the precursor is significantly safer than free MSH, it is not inert . It suffers from a "stability paradox": it must be reactive enough to release MSH under acidic conditions, meaning its N-O bond is inherently labile. Its shelf-life is dictated by two primary degradation vectors: Hydrolysis (moisture attack on the imidate ester) and Thermal Decomposition (cleavage of the sulfonate).
Core Directive: To maximize shelf-life, you must arrest the kinetics of hydrolysis and prevent the autocatalytic accumulation of mesitylenesulfonic acid.
Storage & Handling Protocol (The "Gold Standard")
This protocol is designed to extend the shelf-life of the solid precursor from the standard 6 months to 12-18 months.
A. The Storage Environment
| Parameter | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C | Arrhenius kinetics: Reducing temp by 10°C halves the rate of spontaneous sulfonate cleavage. |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture, preventing hydrolysis of the ethoxy imidate group. |
| Container | Amber Glass + Parafilm | Amber glass blocks UV (minor factor); Parafilm creates a secondary moisture barrier. |
| Desiccant | Silica Gel / Drierite | Essential. Even minor humidity inside a fridge can initiate "sticky solid" degradation. |
B. Handling Best Practices
-
Warm-Up Rule: NEVER open a cold bottle immediately. Allow the container to reach room temperature (approx. 30 mins) inside a desiccator before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture onto the solid, creating a localized acidic surface layer that catalyzes decomposition.
-
-
Non-Metallic Tools: Use Teflon or plastic spatulas.
-
Why? Trace metal ions (Fe, Cu) can act as Lewis acids, coordinating with the sulfonyl oxygen and weakening the N-O bond.
-
-
Aliquot Strategy: If frequent use is expected, divide the bulk material into single-use vials under an inert atmosphere to avoid repeated thermal cycling.
Troubleshooting Guide (Q&A)
Q1: My white crystalline powder has turned into a sticky, off-white paste. Is it usable?
-
Diagnosis: Hydrolysis. The "stickiness" is likely Ethyl Acetate and Mesitylenesulfonic Acid forming due to moisture ingress.
-
Verdict: DISCARD. The presence of sulfonic acid will quench your nucleophile (amine/enolate) and potentially trigger a runaway decomposition of the remaining reagent.
-
Prevention: Review the "Warm-Up Rule" in Section 2.
Q2: The material looks fine, but my amination yields have dropped by 30%.
-
Diagnosis: Silent Thermal Degradation. The reagent may have partially rearranged or cleaved without changing physical state significantly.
-
Action: Check the Melting Point.
-
Pure: 54–56°C (Sharp).
-
Degraded: <50°C or broad range (>3°C spread).
-
-
Solution: Recrystallize from Benzene/Hexane or Ethanol/Water (rapidly) if purity is critical, or simply increase stoichiometry if impurities are inert in your specific reaction.
Q3: I see a yellow tint in the solid.
-
Diagnosis: Trace Oxidation/Contamination. While pure sulfonates are white, yellowing often indicates the formation of nitro/nitroso byproducts or oxidation of the mesityl ring.
-
Verdict: Use with Caution. Run a TLC (Hexane:EtOAc 3:1). If the main spot is distinct (
) and the yellow impurity is baseline, it may still work for robust substrates.
Q4: Can I store the derived free MSH reagent?
-
Diagnosis: SAFETY CRITICAL.
-
Verdict: NEVER. Free MSH is an energetic compound (explosive potential). It must be generated in situ or used immediately (within hours) of preparation. This guide applies only to the acetohydroximate precursor.
Quality Control & Decision Logic
Before committing valuable drug intermediates to a reaction, validate the reagent using this workflow.
Figure 1: Decision Matrix for assessing reagent viability. Note that "Sticky" texture is the primary indicator of irreversible hydrolysis.
QC Data Reference (1H NMR in
)
| Moiety | Chemical Shift ( | Multiplicity | Integral | Significance |
| Aromatic H | 6.98 | Singlet | 2H | Mesityl Ring Integrity |
| Ortho-CH3 | 2.65 | Singlet | 6H | Diagnostic for Sulfonyl group |
| Para-CH3 | 2.30 | Singlet | 3H | - |
| 4.10 | Quartet | 2H | Loss indicates Hydrolysis | |
| 1.30 | Triplet | 3H | - | |
| Imidate | 2.05 | Singlet | 3H | - |
Scientific Mechanism of Failure
Understanding the degradation pathway allows for better intervention.
Figure 2: Degradation Pathways. Note the red dotted line: the acid byproduct catalyzes further degradation, leading to rapid spoilage once the process begins.
References
-
Tamura, Y., et al. (1973). Structure and Reactivity of O-Mesitylenesulfonylhydroxylamine. Journal of Organic Chemistry. (Foundational chemistry of MSH).
-
Sigma-Aldrich. (n.d.). Ethyl O-(2-mesitylenesulfonyl)acethydroxamate Product Specification. (Storage temp verification).
-
TCI Chemicals. (n.d.). Product Safety & Handling: Ethyl O-Mesitylsulfonylacetohydroxamate. (Inert gas requirements).
-
BenchChem. (2025).[1] Technical Guide to Electrophilic Aminating Agents. (General handling of electrophilic nitrogen sources).
Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Amination: A Comparative Analysis of Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Imperative of Electrophilic Amination
The introduction of a nitrogen atom into a carbon framework is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, where over 90% of top-selling small-molecule drugs contain at least one C-N bond.[1] Historically, this has been achieved through classical methods where a carbon electrophile reacts with a nitrogen nucleophile (e.g., ammonia or an amine).[2][3][4] However, the past few decades have seen the rise of a powerful "umpolung" or polarity-inverted strategy: electrophilic amination.[2][5] In this approach, a carbon nucleophile, such as an enolate or an organometallic reagent, attacks an electrophilic nitrogen source.[6][7]
This paradigm shift offers significant advantages, including access to novel chemical space and the ability to form C-N bonds at positions not amenable to traditional methods. A key challenge in this field has been the development of reagents that are safe, effective, and can deliver an unprotected amino group (–NH2) directly, thereby avoiding harsh deprotection steps that can compromise complex molecules and reduce overall efficiency.[1]
This guide provides an in-depth comparison of Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH), a highly effective modern reagent, against other prominent classes of electrophilic aminating agents. We will delve into mechanistic rationale, practical applications, and experimental considerations to empower chemists to make informed decisions for their synthetic challenges.
Featured Reagent: Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH)
Ethyl O-Mesitylsulfonylacetohydroxamate, or MSAH, is a white, crystalline solid that has gained prominence as a robust and reliable electrophilic aminating agent.[8][9] Structurally, it is a hydroxylamine derivative where the oxygen is substituted with a mesitylsulfonyl group, a superb leaving group. This polarization of the N–O bond renders the nitrogen atom highly electrophilic and susceptible to attack by a wide range of carbon nucleophiles.
MSAH serves as an excellent surrogate for the synthetically challenging "NH2+" synthon, enabling the direct and often high-yielding installation of a primary amine. It is valued for its stability, ease of handling compared to many alternatives, and clean reaction profiles.[8]
Mechanism of Action: The Nucleophilic Attack
The unifying mechanism for MSAH and related hydroxylamine-derived reagents involves the nucleophilic attack of a carbanion (e.g., an enolate, Grignard reagent, or organolithium) on the electrophilic nitrogen atom. This is followed by the expulsion of the stable mesitylsulfonate anion, forming the new C–N bond. The initial product is an N-acylated amine, which is typically hydrolyzed in situ or during aqueous workup to liberate the desired primary amine.
Figure 1: General mechanism for electrophilic amination using MSAH.
Comparative Guide to Electrophilic Aminating Agents
The choice of an aminating agent is dictated by the substrate, desired product, reaction conditions, and safety considerations. MSAH performs exceptionally well in many contexts, but understanding its alternatives is crucial for a complete synthetic toolkit.
| Reagent Class | Example(s) | Key Advantages | Key Disadvantages & Limitations | Safety Profile |
| O-Sulfonylacetohydroxamates | Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH) | - Stable, crystalline solid[8]- Excellent leaving group (mesitylate)- Delivers unprotected NH₂ group- Generally clean reactions | - Multi-step synthesis required- Cost can be a factor for large-scale synthesis | Skin and eye irritant[8] |
| O-Sulfonylhydroxylamines | Hydroxylamine-O-sulfonic acid (HOSA) | - Inexpensive and readily available[10]- Simple structure | - Potentially explosive; handle with care[6]- Zwitterionic nature can cause poor solubility[10]- Often requires harsh Lewis or Brønsted acids[1] | Potentially hazardous; requires careful handling[6][10] |
| O-Phosphinylhydroxylamines | O-(Diphenylphosphinyl)hydroxylamine (DPPH) | - Milder than HOSA[11]- Broad substrate scope- Can be prepared on a large scale[12] | - Diphenylphosphinic acid byproduct can complicate purification- Two-step process to free amine | Generally stable, but all hydroxylamine derivatives should be handled with care |
| Oxaziridines | N-Sulfonyloxaziridines (Davis Reagents) | - Highly effective for α-amination of enolates- Chiral variants enable asymmetric synthesis[6]- Stable, isolatable solids[13] | - Byproducts (imines, ketones) can cause side reactions[13]- Synthesis can be complex- Scope can be limited by acid-labile groups[13] | Generally stable oxidants[14] |
Field-Proven Insights: Experimental Protocols
To provide a tangible comparison, we present two detailed protocols for the α-amination of a ketone—a common transformation in drug development. The causality behind each step is explained to highlight the principles of sound experimental design.
Experimental Workflow Overview
Figure 2: Standard workflow for the α-amination of a ketone enolate.
Protocol 1: α-Amination using MSAH
This protocol describes the amination of 2-methylcyclohexanone to yield 2-amino-2-methylcyclohexanone.
Materials:
-
Diisopropylamine, anhydrous
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
2-Methylcyclohexanone
-
Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
LDA Preparation (Enolate Formation): To a flame-dried, argon-purged flask, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.
-
Causality: This in situ preparation generates Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base. Using it to deprotonate the ketone ensures the rapid and quantitative formation of the kinetic lithium enolate at the less-substituted α-carbon, preventing self-condensation or other side reactions.[15]
-
-
Enolate Generation: Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF (5 mL) dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Causality: The slow addition of the ketone to the base at low temperature is critical to maintain regiochemical control and prevent unwanted equilibration to the more stable thermodynamic enolate.
-
-
Electrophilic Amination: Add a solution of MSAH (1.2 eq) in anhydrous THF (10 mL) dropwise to the enolate solution at -78 °C. Maintain this temperature and stir for 3 hours, monitoring the reaction by TLC.
-
Causality: MSAH is the electrophile. Maintaining the low temperature minimizes side reactions and ensures the nucleophilic enolate attacks the electrophilic nitrogen of MSAH rather than acting as a base.
-
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (15 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Causality: Saturated NH₄Cl is a mild proton source used to quench the reaction by protonating any remaining enolate or strong base, preventing undesired reactions during workup. It also initiates the hydrolysis of the intermediate N-acyl amine.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the α-amino ketone.
-
Causality: Standard workup procedures remove water and inorganic salts. Chromatography is necessary to separate the desired product from any unreacted starting material and the ethyl acetohydroxamate byproduct.
-
Protocol 2: α-Amination using O-(Diphenylphosphinyl)hydroxylamine (DPPH)
This protocol uses the same substrate for a direct comparison.
Procedure:
-
Enolate Formation: Prepare the lithium enolate of 2-methylcyclohexanone exactly as described in Protocol 1, steps 1 and 2 .
-
Electrophilic Amination: Add a solution of DPPH (1.2 eq) in anhydrous THF (10 mL) dropwise to the enolate solution at -78 °C. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 1 hour.
-
Causality: DPPH is another effective aminating agent.[11] The reaction mechanism is analogous to MSAH. The slightly different warming profile may be required to drive the reaction to completion, a parameter often determined empirically for different reagent classes.
-
-
Hydrolysis and Workup: Quench the reaction at 0 °C with 2 M HCl (15 mL) and stir vigorously for 1 hour at room temperature. Basify the solution with 6 M NaOH until pH > 12. Extract with EtOAc (3 x 20 mL).
-
Causality: The initial product is a phosphinamide, which requires acidic hydrolysis to liberate the free amine. Subsequent basification is necessary to deprotonate the ammonium salt, making the free amine extractable into an organic solvent. This additional pH adjustment step is a key difference from the MSAH workup.
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The main byproduct, diphenylphosphinic acid, is largely removed in the basic aqueous layer. Purify the crude product by silica gel chromatography.
-
Causality: The primary byproduct from DPPH is diphenylphosphinic acid. Its acidic nature allows for its removal via a basic wash, which can simplify purification compared to the neutral byproduct from MSAH. However, emulsions can sometimes form.
-
Conclusion and Outlook
Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH) stands out as a premier reagent for electrophilic amination. Its key strengths—stability, high reactivity, and the ability to deliver an unprotected amine in a clean reaction—make it an exceptional choice for the synthesis of complex nitrogenous molecules.
While classic reagents like HOSA remain useful for their low cost, they often come with significant safety and handling drawbacks.[10] O-Phosphinylhydroxylamines like DPPH offer a strong alternative, with the primary difference being the nature of the byproduct and the workup procedure.[11] Oxaziridines occupy a critical niche, especially in asymmetric synthesis, but their use can be complicated by side reactions from carbonyl byproducts.[13]
For the modern medicinal or process chemist, MSAH represents a highly reliable and efficient tool. It balances potent reactivity with operational simplicity, streamlining the synthesis of valuable primary amines and accelerating the pace of drug discovery and development. Future developments will likely focus on catalytic versions of these reactions and the expansion of the reagent toolkit to install even more diverse nitrogen functionalities with greater efficiency and selectivity.
References
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PubMed. (2021). Electrophilic Aminating Agents in Total Synthesis. [Link]
-
Wikipedia. (n.d.). Electrophilic amination. [Link]
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ResearchGate. (n.d.). Electrophilic Amination of Carbanions, Enolates, and Their Surrogates. [Link]
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ACS Publications. (2006). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry. [Link]
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Wiley-VCH. (n.d.). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. [Link]
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National Center for Biotechnology Information. (n.d.). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. [Link]
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Bowers Lab. (n.d.). Electrophilic Oxaziridines for N-Amination. [Link]
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YouTube. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]
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Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]
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ResearchGate. (2021). Electrophilic Aminating Agents in Total Synthesis. [Link]
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YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Hydroxylamine-O-sulfonic acid. [Link]
-
ACS Publications. (2018). General Ir-Catalyzed N–H Insertions of Diazomalonates into Aliphatic and Aromatic Amines. Chemical Reviews. [Link]
-
Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]
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ACS Publications. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]
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Organic Syntheses. (2020). Scalable Preparation of O-(Diphenylphosphinyl) hydroxylamine (DPPH). [Link]
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National Center for Biotechnology Information. (2022). Chemoselective carbene insertion into the N−H bonds of NH3·H2O. [Link]
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ACS Publications. (2019). Electrochemical Synthesis of Hindered Primary and Secondary Amines via Proton-Coupled Electron Transfer. Journal of the American Chemical Society. [Link]
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National Center for Biotechnology Information. (n.d.). Advances in the Chemistry of Oxaziridines. [Link]
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Thieme. (n.d.). Electrophilic Amination: An Update. [Link]
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Nanyang Technological University. (n.d.). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. [Link]
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ACS Publications. (2018). Cobalt-Catalyzed Electrophilic Aminations with Anthranils: An Expedient Route to Condensed Quinolines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]
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ResearchGate. (2014). Does anyone know the difference between DPPH and OH radical scavenging in antioxidant activity analysis?. [Link]
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Cost-benefit analysis of using Ethyl O-Mesitylsulfonylacetohydroxamate in research
A Technical Guide to Electrophilic Amination Strategies
Executive Summary: The Stability-Reactivity Paradox
In the landscape of electrophilic amination, researchers face a persistent dilemma: the most potent reagents are often the most unstable.[1]
Ethyl
This guide analyzes the cost-benefit ratio of using this stabilized precursor versus cheaper alternatives like Hydroxylamine-
Mechanistic Insight: The "On-Demand" Activation
Ethyl
The Activation Pathway
The precursor protects the labile N-O bond until the moment of use.[1] The standard activation uses Perchloric acid (
Figure 1: The activation pathway converts the stable acetohydroxamate precursor into the reactive MSH species immediately prior to reaction, bypassing storage risks.
Comparative Analysis: Precursor vs. Alternatives
The decision to use Ethyl
Table 1: Technical & Economic Comparison
| Feature | Ethyl O-Mesityl...[1][2][3] (Precursor) | HOSA (Hydroxylamine-O-sulfonic acid) | Direct MSH Isolation |
| Reagent Cost | High (~$30/g) | Low (~$0.50/g) | Medium (Labor intensive) |
| Stability | Excellent (Shelf-stable solid) | Good (Hygroscopic solid) | Poor (Explosive if dry) |
| Reactivity | High (releases MSH) | Moderate (Water soluble, bulky) | High |
| Solubility | Organic Solvents (DCM, Dioxane) | Water/Polar solvents | Organic Solvents |
| Substrate Scope | Broad (Pyridines, Imines, Sulfides) | Limited (Robust substrates only) | Broad |
| Atom Economy | Low (Loss of acetohydroxamate) | High | Medium |
| Safety Profile | Green (No explosion risk in storage) | Yellow (Corrosive, irritant) | Red (Explosion hazard) |
Deep Dive: When to Pay the Premium?
-
Use HOSA when: You are performing bulk amination on robust, cheap substrates (e.g., simple pyridine) where a 60% yield is acceptable and water tolerance is high.[1]
-
Use the Acetohydroxamate Precursor when: You are working with late-stage pharmaceutical intermediates (high value).[1] The cost of the reagent is negligible compared to the value of the substrate.[1] The high yield (>90%) and mild conditions (organic solvent, low temp) prevent side reactions common with HOSA.[1]
Experimental Protocol: Validated MSH Generation
Safety Warning: While the precursor is safe, the generated MSH is energetic.[1] Perform all steps behind a blast shield. Do not allow the MSH solution to dry out completely.[1]
Protocol: Generation of MSH from Ethyl -Mesitylsulfonylacetohydroxamate[1]
Objective: Generate ~10 mmol of active MSH for immediate use.
-
Preparation:
-
Dissolve Ethyl
-mesitylsulfonylacetohydroxamate (2.85 g, 10 mmol) in 1,4-Dioxane (5 mL). -
Cool the solution to 0°C in an ice bath.
-
-
Activation:
-
Extraction (The Critical Step):
-
Quantification (Optional):
-
An aliquot can be titrated with iodide/thiosulfate to determine exact concentration, though assuming 85-90% yield is standard for this precursor.[1]
-
Strategic Decision Matrix
Use this logic flow to determine if the Acetohydroxamate precursor is required for your specific campaign.
Figure 2: Decision matrix for selecting the optimal aminating agent based on substrate value and scale.[1]
References
-
Tamura, Y. et al. (1973).[1] Structure and reactivity of ethyl O-mesitylsulfonylacetohydroxamate. Tetrahedron Letters, 14(42), 4137-4140.[1]
-
Sigma-Aldrich. (2023).[1] Product Specification: Ethyl O-(2-mesitylenesulfonyl)acethydroxamate.
-
ChemicalBook. (2023).[1] O-Mesitylenesulfonylhydroxylamine Synthesis and Safety Profile.
-
Kusumi, T. et al. (1977).[1] Synthesis of MSH from Ethyl O-mesitylsulfonylacetohydroxamate. Synthesis, 1977(1), 1-1.[1]
Sources
A Shifting Paradigm in Amine Synthesis: Benchmarking Ethyl O-Mesitylsulfonylacetohydroxamate Against Traditional Amination Methodologies
For decades, the synthesis of primary amines has been a cornerstone of organic chemistry, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. Foundational methods such as the Gabriel synthesis and reductive amination have long been the workhorses of the synthetic chemist. However, these classical approaches are often beset by limitations including harsh reaction conditions, over-alkylation, and the use of hazardous reagents. In the relentless pursuit of milder, more efficient, and selective methodologies, a new class of electrophilic aminating agents has emerged. Among these, Ethyl O-Mesitylsulfonylacetohydroxamate (MSAH) stands out as a promising precursor to a potent aminating reagent, O-Mesitylenesulfonylhydroxylamine (MSH), offering a novel strategy for the construction of C-N bonds.
This guide presents a comparative analysis of MSH, derived from MSAH, against two pillars of traditional amination: the Gabriel synthesis and reductive amination. Through a detailed examination of their reaction mechanisms, experimental protocols, and performance data, we aim to provide researchers, scientists, and drug development professionals with a clear and objective understanding of the relative merits of these approaches.
The Rise of Electrophilic Amination: A Conceptual Overview
Traditional amination strategies typically involve the reaction of a nitrogen nucleophile with an electrophilic carbon source.[1] In contrast, electrophilic amination inverts this reactivity, employing a nitrogen source that acts as an electrophile to react with a carbon nucleophile, such as a Grignard reagent or an enolate.[2][3] This "umpolung" strategy opens up new avenues for amine synthesis, particularly for substrates that are incompatible with traditional methods.[1]
MSH is a prime example of a hydroxylamine-derived electrophilic aminating agent.[4] The electron-withdrawing mesitylsulfonyl group renders the nitrogen atom susceptible to nucleophilic attack, facilitating the transfer of an amino group (-NH2) to a suitable carbanion.
Mechanistic Snapshots: A Tale of Three Pathways
To appreciate the practical differences between these methodologies, it is essential to understand their underlying reaction mechanisms.
O-Mesitylenesulfonylhydroxylamine (MSH) with Grignard Reagents
The amination of a Grignard reagent with MSH proceeds via a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic nitrogen atom of MSH. The mesitylsulfonate group acts as an excellent leaving group, facilitating the formation of the new C-N bond. A subsequent workup quenches the reaction and protonates the newly formed amine.
Mechanism of MSH amination with a Grignard reagent.
The Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides. It involves the N-alkylation of potassium phthalimide, followed by the liberation of the primary amine.[5] This method cleverly avoids the over-alkylation that plagues direct alkylation of ammonia.[5]
The two-step mechanism of the Gabriel Synthesis.
Reductive Amination
Reductive amination is a versatile method for preparing amines from aldehydes or ketones. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[6]
The general mechanism of reductive amination.
Head-to-Head Comparison: Synthesis of Benzylamine
To provide a tangible benchmark, we will compare the synthesis of a simple yet important primary amine, benzylamine, using MSH, the Gabriel synthesis, and reductive amination.
| Feature | Electrophilic Amination with MSH | Gabriel Synthesis | Reductive Amination |
| Starting Material | Benzylmagnesium Bromide | Benzyl Chloride | Benzaldehyde |
| Reagents | O-Mesitylenesulfonylhydroxylamine (MSH) | Potassium Phthalimide, Hydrazine | Ammonia, H2/Catalyst (e.g., Raney Ni) |
| Typical Yield | Not explicitly reported for benzylamine, but generally good to excellent for other Grignard reagents. | 60-70%[5] | Variable, can be high but often requires optimization to minimize byproducts.[7] |
| Reaction Conditions | Typically low temperatures (e.g., -78 °C to rt) | Elevated temperatures for N-alkylation and hydrolysis. | Elevated temperature and pressure.[8] |
| Key Advantages | Direct amination of carbanions, mild conditions, good functional group tolerance. | Avoids over-alkylation, reliable for primary amines.[5] | Readily available starting materials, versatile for a wide range of amines.[9] |
| Key Disadvantages | Requires pre-formation of organometallic reagent, MSH can be hazardous to handle in pure form.[10] | Limited to primary amines, requires harsh hydrolysis conditions, can be lengthy. | Can lead to byproducts (e.g., secondary and tertiary amines, alcohols), requires high pressure for hydrogenation. |
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the synthesis of benzylamine using each of the discussed methods.
Experimental Workflow: A Comparative Overview
Comparative experimental workflows for benzylamine synthesis.
Protocol 1: Electrophilic Amination of Benzylmagnesium Bromide with MSH (Proposed)
-
Preparation of Benzylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine. Slowly add a solution of benzyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining benzyl bromide solution at a rate to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.[11]
-
Amination: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of O-Mesitylenesulfonylhydroxylamine (MSH) (1.0 eq) in anhydrous THF via a cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford benzylamine.
Protocol 2: Gabriel Synthesis of Benzylamine[5]
-
N-Alkylation: In a round-bottomed flask, combine potassium phthalimide (1.0 eq) and benzyl chloride (1.05 eq) in N,N-dimethylformamide (DMF). Heat the mixture at 100 °C for 2 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and add hydrazine monohydrate (1.2 eq). Heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.
-
Workup: Cool the mixture to room temperature and add 2M HCl to acidify. Filter off the phthalhydrazide precipitate and wash it with cold water. Make the filtrate basic with 40% aqueous NaOH.
-
Isolation: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous potassium sulfate, and concentrate under reduced pressure.
-
Purification: Distill the crude product under reduced pressure to obtain pure benzylamine. (Expected Yield: 60-70%)
Protocol 3: Reductive Amination of Benzaldehyde[7]
-
Imine Formation: In a pressure vessel, combine benzaldehyde (1.0 eq), a solution of ammonia in methanol (excess), and a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel).
-
Reduction: Pressurize the vessel with hydrogen gas (e.g., 50 bar) and heat the mixture (e.g., 80-100 °C) with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and excess ammonia.
-
Purification: Purify the crude product by distillation under reduced pressure to yield benzylamine.
Discussion and Future Outlook
The comparison highlights a clear trade-off between the different methodologies. The Gabriel synthesis , while reliable for primary amines and effective at preventing over-alkylation, suffers from harsh conditions and is a multi-step process. Reductive amination is highly versatile and utilizes readily available starting materials, but can be plagued by side reactions and often requires high-pressure hydrogenation equipment.
Electrophilic amination with MSH presents a compelling alternative, offering a mild and direct route to amines from organometallic precursors. This approach is particularly advantageous for substrates that are sensitive to the harsh conditions of the Gabriel synthesis or the reducing agents used in reductive amination. The primary drawback of the MSH approach is the need to handle potentially hazardous reagents and the requirement for pre-formed organometallic compounds.[4][10]
The development of safer and more user-friendly electrophilic aminating agents derived from MSAH will be a key area of future research. As the demand for complex amine-containing molecules continues to grow, particularly in the pharmaceutical industry, the adoption of novel and efficient synthetic strategies like electrophilic amination is poised to become increasingly important. While traditional methods will undoubtedly retain their place in the synthetic chemist's toolbox, the unique advantages offered by reagents like MSH pave the way for a new era of amine synthesis.
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Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. PMC. (2021-12-02). [Link]
-
The Gabriel Synthesis of Benzylamine. ResearchGate. [Link]
-
Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Chemistry Portal. [Link]
-
Electrophilic Amination: An Update. ResearchGate. [Link]
-
Preparation, Use, and Safety of O-Mesitylenesulfonylhydroxylamine. ResearchGate. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. (2023-01-29). [Link]
-
benzyl phthalimide. Organic Syntheses Procedure. [Link]
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Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
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-
n-AMYLBENZENE. Organic Syntheses Procedure. [Link]
-
Kinetic investigations on the Ru-catalyzed reductive amination of... ResearchGate. [Link]
-
Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination. ACS Catalysis. [Link]
-
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-
Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Organic Chemistry Portal. [Link]
-
Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. [Link]
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-
Electrophilic Aminating Agents in Total Synthesis. PubMed. (2021-12-01). [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate
For researchers, scientists, and drug development professionals, the predictability of a reagent's behavior is paramount. Ethyl O-Mesitylsulfonylacetohydroxamate (EMSA) is a versatile reagent, primarily recognized as a stable precursor to the potent aminating agent, O-mesitylenesulfonylhydroxylamine (MSH).[1] Its utility in organic synthesis is significant, but a thorough understanding of its reactivity profile, particularly its cross-reactivity with common functional groups, is crucial for its effective and selective application. This guide provides an in-depth comparison of EMSA's reactivity, supported by mechanistic insights and detailed experimental protocols for validation.
The Chemical Nature and Primary Reactivity of Ethyl O-Mesitylsulfonylacetohydroxamate
EMSA's structure, featuring an O-sulfonylated hydroxamate moiety, renders it an electrophilic aminating reagent precursor. The mesitylsulfonyl group is an excellent leaving group, and the N-O bond is inherently weak, predisposing it to cleavage upon interaction with nucleophiles.[2] The primary intended use of EMSA is in electrophilic amination reactions.
The generally accepted mechanism involves the nucleophilic attack on the nitrogen atom, leading to the displacement of the mesitylsulfonate anion. This process can be facilitated by a base to deprotonate the nucleophile, increasing its reactivity.
Caption: Proposed mechanism for the primary amination reaction of EMSA.
Comparative Cross-Reactivity Profile
The central question for any discerning scientist is: "With what else will this reagent react?" The following sections dissect the potential cross-reactivity of EMSA with a range of common functional groups, providing a framework for predicting and testing its selectivity.
Reactivity with Amines (Primary and Secondary)
Expected Reactivity: High. This is the intended reaction. Primary and secondary amines are strong nucleophiles that readily participate in electrophilic amination.[3]
Mechanistic Rationale: The lone pair of electrons on the nitrogen of the amine will readily attack the electrophilic nitrogen of EMSA, leading to the formation of a new N-N bond and the displacement of the mesitylsulfonate leaving group.
Anticipated Outcome: High conversion to the corresponding hydrazine derivative.
Reactivity with Thiols
Expected Reactivity: High. Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form. O-Mesitylenesulfonylhydroxylamine (MSH), the active aminating species derived from precursors like EMSA, is known to be a thiophilic reagent.[4]
Mechanistic Rationale: The soft sulfur nucleophile is expected to attack the electrophilic nitrogen of EMSA. This reaction proceeds via a direct S-to-N nucleophilic attack, which can lead to the formation of sulfilimine or sulfoximine derivatives upon further reaction.[4]
Anticipated Outcome: High conversion to sulfur-nitrogen bonded products. This represents a significant potential for cross-reactivity in biological systems or in the presence of thiol-containing molecules like cysteine.
Reactivity with Alcohols
Expected Reactivity: Low to Moderate. Alcohols are generally weaker nucleophiles than amines and thiols. Their reactivity is highly dependent on the reaction conditions, particularly the presence of a base to generate the more nucleophilic alkoxide.
Mechanistic Rationale: In the presence of a strong base, the resulting alkoxide can act as a nucleophile, attacking the nitrogen of EMSA. However, under neutral or mildly acidic conditions, the reactivity is expected to be significantly lower. The reaction of alcohols with sulfonyl chlorides to form sulfonate esters is a well-established transformation, suggesting the potential for side reactions if the sulfonyl group of EMSA itself becomes a reactive site under certain conditions.[5][6][7]
Anticipated Outcome: Low reactivity in the absence of a strong base. Increased reactivity with stronger bases, but likely still less competitive than with amines or thiols.
Reactivity with Carboxylic Acids
Expected Reactivity: Very Low. Carboxylic acids are generally not considered strong nucleophiles, especially under neutral or acidic conditions. The hydroxamic acid moiety itself can be susceptible to hydrolysis to a carboxylic acid under certain metabolic conditions, but direct reaction of a carboxylic acid with the intact EMSA is unlikely.[8]
Mechanistic Rationale: The carboxylate anion, formed under basic conditions, is a moderate nucleophile. However, its reaction with EMSA is likely to be slow and not competitive with other, more potent nucleophiles. There is a possibility of O-acylation of the hydroxamate by an activated carboxylic acid, but this is not a direct cross-reactivity with the carboxylic acid itself.[9]
Anticipated Outcome: Negligible reactivity under typical synthetic conditions.
Reactivity with Aldehydes and Ketones
Expected Reactivity: Low. The carbonyl carbon of aldehydes and ketones is electrophilic, not nucleophilic. Therefore, a direct reaction with the electrophilic nitrogen of EMSA is not expected.
Mechanistic Rationale: While there are reactions involving aldehydes and sulfonyl derivatives, they typically proceed through different mechanisms, such as the oxidative coupling of secondary aldehydes with sulfinate salts catalyzed by copper.[10] A direct nucleophilic attack from the carbonyl oxygen is highly unfavorable. Under strongly basic conditions, enolates can be formed, which are carbon nucleophiles. These could potentially react with EMSA, but this is a specific scenario requiring tailored reaction conditions.
Anticipated Outcome: Negligible reactivity under standard conditions.
Experimental Validation of Cross-Reactivity
To provide actionable data, the following experimental protocol outlines a robust method for assessing the cross-reactivity of EMSA with various functional groups using HPLC-MS.
General Experimental Workflow
Caption: General workflow for assessing EMSA cross-reactivity.
Detailed Protocol: HPLC-MS Based Reactivity Assay
Objective: To quantify the depletion of Ethyl O-Mesitylsulfonylacetohydroxamate and the formation of products when reacted with a panel of nucleophiles representing different functional groups.
Materials:
-
Ethyl O-Mesitylsulfonylacetohydroxamate (EMSA)
-
Test Nucleophiles:
-
Amine: Benzylamine
-
Thiol: Cysteine
-
Alcohol: Benzyl alcohol
-
Carboxylic Acid: Benzoic acid
-
Aldehyde: Benzaldehyde
-
Ketone: Acetophenone
-
-
Buffer: 50 mM Phosphate buffer, pH 7.4
-
Organic Solvent: Acetonitrile (HPLC grade)
-
Quenching Solution: 1% Formic acid in Acetonitrile/Water (1:1)
-
HPLC-MS system with a C18 column
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of EMSA in acetonitrile.
-
Prepare 100 mM stock solutions of each test nucleophile in an appropriate solvent (e.g., buffer for water-soluble compounds, acetonitrile for others).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add 440 µL of 50 mM phosphate buffer (pH 7.4).
-
Add 50 µL of the 100 mM nucleophile stock solution to achieve a final concentration of 10 mM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the 10 mM EMSA stock solution to achieve a final concentration of 0.2 mM.
-
Vortex briefly and incubate at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 450 µL of the quenching solution.
-
-
HPLC-MS Analysis:
-
Data Analysis:
-
Calculate the percentage of EMSA remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of EMSA remaining versus time to determine the reaction rate.
-
Identify and quantify the major products formed.
-
Summary of Expected Reactivity
The following table summarizes the anticipated cross-reactivity of EMSA based on chemical principles. This table should serve as a predictive guide and a template for recording experimental results.
| Functional Group | Representative Nucleophile | Expected Reactivity | Primary Product Type |
| Amine (Primary/Secondary) | Benzylamine | High | Hydrazine derivative |
| Thiol | Cysteine | High | Sulfilimine/Sulfoximine derivative |
| Alcohol | Benzyl alcohol | Low to Moderate | O-Alkylated hydroxylamine |
| Carboxylic Acid | Benzoic acid | Very Low | Negligible reaction |
| Aldehyde | Benzaldehyde | Negligible | No reaction |
| Ketone | Acetophenone | Negligible | No reaction |
Conclusion and Recommendations
Ethyl O-Mesitylsulfonylacetohydroxamate is a valuable reagent for electrophilic amination. However, its utility is maximized when its selectivity is well-understood. Based on established principles of chemical reactivity, EMSA is expected to exhibit high reactivity towards strong nucleophiles such as amines and thiols. Its cross-reactivity with alcohols is likely to be condition-dependent, while reactions with carboxylic acids, aldehydes, and ketones are anticipated to be negligible under typical synthetic conditions.
For researchers employing EMSA in complex molecular environments, particularly in the context of bioconjugation or late-stage functionalization, it is imperative to conduct preliminary cross-reactivity studies. The provided HPLC-MS protocol offers a robust and reliable method for generating this critical data. By understanding and validating the reactivity profile of EMSA, scientists can design more efficient, selective, and predictable synthetic transformations.
References
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Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
